ATTO 488 alkyne
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H27F3N4O11S2 |
|---|---|
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
[6-amino-9-[2-[methyl-[4-oxo-4-(prop-2-ynylamino)butyl]carbamoyl]phenyl]-4,5-disulfoxanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C28H26N4O9S2.C2HF3O2/c1-3-14-31-22(33)9-6-15-32(2)28(34)17-8-5-4-7-16(17)23-18-10-12-20(29)26(42(35,36)37)24(18)41-25-19(23)11-13-21(30)27(25)43(38,39)40;3-2(4,5)1(6)7/h1,4-5,7-8,10-13,29H,6,9,14-15,30H2,2H3,(H,31,33)(H,35,36,37)(H,38,39,40);(H,6,7) |
InChI-Schlüssel |
WDWSZYVKTGZOBK-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ATTO 488 Alkyne: A Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
ATTO 488 alkyne is a high-performance, fluorescent probe engineered for the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This rhodamine-based dye is characterized by its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for a wide range of applications in life sciences and drug discovery.[3][4][5] Its alkyne functional group allows for the covalent attachment to azide-modified molecules with high specificity and efficiency.[5][6]
Core Properties and Characteristics
ATTO 488 is a hydrophilic fluorescent label that exhibits strong absorption and high fluorescence.[5][7] These properties, combined with its thermal and photochemical stability, make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[2][3][8] The fluorescence of ATTO 488 is efficiently excited by the 488 nm line of an Argon-Ion laser.[3][5]
Spectral and Physicochemical Properties
The key spectral and physical characteristics of this compound are summarized below. These properties are crucial for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Molecular Weight (MW) | 741 g/mol | [7] |
| Excitation Maximum (λabs) | 500 nm | [6][7] |
| Emission Maximum (λfl) | 520 nm | [6][7] |
| Molar Extinction Coefficient (εmax) | 9.0 x 10^4 M-1 cm-1 | [6][7] |
| Fluorescence Quantum Yield (ηfl) | 80% | [7] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [7] |
| Correction Factor (CF260) | 0.22 | [6][7] |
| Correction Factor (CF280) | 0.09 | [6][7] |
| Recommended Storage | -20°C, protected from light | [5][7] |
Principle of "Click Chemistry" Labeling
This compound is primarily utilized in click chemistry, a set of biocompatible reactions that are rapid, selective, and high-yielding.[6] The most common form is the copper(I)-catalyzed reaction between an alkyne (like this compound) and an azide-modified biomolecule. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the target molecule. The alkyne and azide (B81097) groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific with minimal background.[6]
Applications in Research and Development
The versatility of this compound makes it suitable for a broad array of applications in both basic research and therapeutic development.
-
Super-Resolution Microscopy : Its high photostability and quantum yield are ideal for techniques like PALM, dSTORM, and STED.[2][3][7]
-
Flow Cytometry (FACS) : The bright fluorescence of ATTO 488 allows for clear and sensitive detection of labeled cells.[3][7]
-
Fluorescence In-Situ Hybridization (FISH) : It can be used to label oligonucleotides for the detection of specific DNA or RNA sequences.[3][9]
-
Protein and Antibody Labeling : this compound can be used to fluorescently tag proteins and antibodies for various immunoassays and imaging studies.[4][8]
-
High-Throughput Screening (HTS) : Its robust performance is beneficial in automated fluorescence-based screening assays.
Experimental Protocols
Below are generalized protocols for labeling oligonucleotides and cell lysates using this compound via a copper-catalyzed click reaction. These should serve as a starting point, and optimization may be required for specific applications.
Labeling of Oligonucleotides and DNA
This protocol describes the labeling of alkyne-modified oligonucleotides with an azide-functionalized ATTO 488, though the reverse (alkyne-dye and azide-oligo) is also common.
Materials:
-
Alkyne-modified oligonucleotide
-
ATTO 488 Azide
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Nuclease-free water
-
DMSO (if needed to dissolve the dye)
Procedure:
-
Prepare Stock Solutions:
-
THPTA: 200 mM in nuclease-free water.
-
CuSO4: 100 mM in nuclease-free water.
-
ATTO 488 Azide: 10 mM in DMSO or water.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
Alkyne-Oligonucleotide: Resuspend to a desired concentration in nuclease-free water.
-
-
Catalyst Preparation: A few minutes before the reaction, mix CuSO4 and THPTA in a 1:2 molar ratio.
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-oligonucleotide and a 4-50 molar excess of ATTO 488 Azide.
-
Add 25 equivalents of the pre-mixed THPTA/CuSO4 catalyst.
-
Initiate the reaction by adding 40 equivalents of freshly prepared sodium ascorbate.
-
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature, protected from light.[10][11]
-
Purification: Purify the labeled oligonucleotide using ethanol (B145695) precipitation or another suitable method to remove excess reagents.[6]
Labeling of Cell Lysates
This protocol is for labeling azide- or alkyne-modified proteins within a cell lysate.
Materials:
-
Cell lysate containing modified proteins
-
This compound (or Azide)
-
THPTA
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
THPTA: 100 mM in water.
-
CuSO4: 20 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
This compound: 1-2.5 mM in DMSO or water.
-
-
Reaction Assembly: For each sample, in a microcentrifuge tube, add the following:
-
50 µL of protein lysate (1-5 mg/mL).
-
90-100 µL of PBS buffer.
-
Add this compound to a final concentration of 2-40 µM (start with 20 µM and optimize).[12]
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
-
Initiation and Incubation:
-
Downstream Processing: The labeled proteins in the lysate are now ready for analysis, which may include protein precipitation, gel electrophoresis, or mass spectrometry.
Storage and Handling
This compound and its derivatives are typically shipped at ambient temperature as a lyophilized solid.[5] Upon receipt, it is crucial to store the product at -20°C and protect it from light and moisture.[5][7] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[5] When stored correctly, the reagent is stable for at least three years.[6] For creating stock solutions, polar solvents such as DMF or DMSO are recommended.[5]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. ATTO 488 alkyne_TargetMol [targetmol.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
ATTO 488 Alkyne: A Technical Guide to its Fluorescence and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the ATTO 488 alkyne fluorescent probe, detailing its core photophysical principles, its application in bioconjugation via click chemistry, and practical experimental protocols. ATTO 488 is a high-performance dye known for its exceptional water solubility, strong light absorption, and high fluorescence quantum yield, making it a valuable tool in a wide array of life science applications.[1][2][3]
Core Principle of Fluorescence
ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes.[4] Its fluorescence is governed by the process of absorbing light energy and subsequently emitting it as a photon of a longer wavelength. This phenomenon can be understood through the principles illustrated by a Jablonski diagram. An electron in the dye molecule absorbs energy from an external light source (e.g., a 488 nm laser), transitioning from its ground electronic state (S₀) to an excited singlet state (S₁).[1][2][5] Following a rapid, non-radiative relaxation to the lowest vibrational level of the excited state, the electron returns to the ground state, emitting the energy difference as a fluorescent photon. This emission occurs at a longer wavelength (lower energy) than the excitation, a phenomenon known as the Stokes shift.
The exceptional photostability and high quantum yield of ATTO 488 make it particularly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2][4]
Bioconjugation via Copper-Catalyzed Click Chemistry
The alkyne functional group on ATTO 488 enables its covalent attachment to target biomolecules through a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[6][7] This reaction forms a stable triazole linkage between the alkyne-modified dye and an azide-modified molecule, such as a protein, nucleic acid, or small molecule.[6][8]
The key advantages of using click chemistry for bioconjugation include:
-
High Specificity: The alkyne and azide (B81097) groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, resulting in minimal background labeling.[6]
-
Efficiency: The reaction proceeds rapidly and reliably under mild, aqueous conditions, often at room temperature.[8][9]
-
Biocompatibility: With the use of copper-stabilizing ligands like THPTA, the reaction can be performed in living cells with reduced cytotoxicity.[10][11]
This specificity contrasts sharply with traditional labeling methods, such as those using NHS esters or maleimides, which target ubiquitous amine and sulfhydryl groups, respectively.[6]
Quantitative Data: Photophysical Properties
The photophysical characteristics of ATTO 488 are summarized below. These properties underscore its utility in high-sensitivity fluorescence applications.
| Property | Value | Reference(s) |
| Absorption Maximum (λ_abs) | 501 nm | [12] |
| Emission Maximum (λ_em) | 523 nm | [12] |
| Molar Extinction Coefficient | 90,000 M⁻¹cm⁻¹ at 501 nm | [12] |
| Fluorescence Quantum Yield | 0.80 | [] |
| Recommended Excitation | 480 - 515 nm (e.g., 488 nm Argon-ion laser) | [2][5] |
| Molecular Formula | C₃₁H₃₆N₄O₁₃PS₂ | [12] |
| Molecular Weight | 767.74 g/mol | [12] |
Experimental Protocols
General Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is adapted from established methods for copper-catalyzed click chemistry and provides a starting point for labeling biomolecules.[6][10][11] Optimization may be required for specific applications.
Materials:
-
Alkyne-modified ATTO 488
-
Azide-modified oligonucleotide
-
Anhydrous DMSO
-
Water (nuclease-free)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store protected from light at -20°C.[1]
-
-
Catalyst Complex Preparation:
-
Click Reaction Assembly:
-
In a new microcentrifuge tube, combine the following in order:
-
50 µL of the azide-modified oligonucleotide solution.
-
A 4-50 fold molar excess of the this compound stock solution.[11]
-
Add the pre-mixed copper/THPTA complex.
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding a 40-fold molar excess of freshly prepared sodium ascorbate solution.[10]
-
Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. For some substrates, the reaction can be accelerated by gentle heating (e.g., 30 minutes at 40-45°C).[6][9]
-
-
Purification:
-
Upon completion, the labeled oligonucleotide can be purified from excess dye and catalyst components using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.[6]
-
Key Applications
The robust properties of this compound make it a versatile tool for a multitude of advanced biological research applications, including:
-
Super-Resolution Microscopy: Its high photostability and brightness are ideal for techniques like PALM, dSTORM, and STED.[1][2][5]
-
Flow Cytometry (FACS): Strong absorption and emission allow for clear and sensitive cell population analysis.[1][]
-
Fluorescence In-Situ Hybridization (FISH): Enables the precise detection and localization of specific nucleic acid sequences.[2][12]
-
Protein and Antibody Labeling: The specificity of click chemistry allows for targeted labeling of proteins for imaging and tracking studies.[4][5]
-
Drug Development: Used in creating antibody-drug conjugates (ADCs) and for tracking the delivery of therapeutics to target cells.[14][15]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 14. Bioconjugation application notes [bionordika.fi]
- 15. vectorlabs.com [vectorlabs.com]
Core Mechanism of Action: Copper-Catalyzed Click Chemistry
An In-Depth Technical Guide to the Mechanism and Application of ATTO 488 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a fluorescent probe widely utilized in biological research. It details the core mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual diagrams to illustrate its application in advanced molecular labeling and detection.
This compound's primary mechanism of action is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This reaction forms a highly stable triazole linkage between the alkyne-functionalized ATTO 488 dye and an azide-modified target molecule.[1] The alkyne and azide (B81097) groups are bio-orthogonal, meaning they are largely unreactive within a biological system, ensuring specific and selective labeling with minimal background.[1] The reaction is highly efficient and can be conducted in aqueous buffers, making it suitable for labeling biomolecules in complex biological samples.[3]
The key components of this reaction are:
-
This compound : The fluorescent reporter molecule containing a terminal alkyne group.
-
Azide-Modified Target : The biomolecule of interest (e.g., protein, nucleic acid, or glycan) that has been chemically or metabolically engineered to contain an azide group.
-
Copper(I) Catalyst : Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2] A stabilizing ligand, such as THPTA or TBTA, is often used to protect the copper(I) from oxidation and improve reaction efficiency.[2][4]
Quantitative Data: Spectroscopic Properties of ATTO 488
ATTO 488 is a hydrophilic fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional photostability.[5][6] These properties make it an ideal choice for a wide range of applications, including single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[5]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 501 nm | [5][7][8] |
| Emission Maximum (λem) | 523 nm | [5][7][8] |
| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ | [5][7][8] |
| Fluorescence Quantum Yield (ηfl) | 0.80 | [5][8] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [5][9] |
| Molecular Weight (Alkyne form) | ~741 g/mol |
Experimental Protocols
While specific protocols can vary based on the application and the biomolecule being labeled, the following provides a general framework for a typical CuAAC reaction using this compound for labeling an azide-modified protein.
Materials
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[2]
-
THPTA ligand stock solution (e.g., 100 mM in water)[2]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)[2]
-
Purification column (e.g., Sephadex G-25)[10]
Procedure
-
Prepare Reagents :
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup :
-
Initiate the Reaction :
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[2]
-
Mix the components thoroughly by gentle vortexing.
-
-
Incubation :
-
Purification :
-
Remove the unreacted dye and other small molecules from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25).[10]
-
-
Storage :
Mandatory Visualizations
The following diagrams illustrate the core concepts of this compound's mechanism and application.
Caption: Covalent labeling via CuAAC click chemistry.
Caption: Step-by-step labeling and analysis workflow.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. confluore.com.cn [confluore.com.cn]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. Atto 488 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
ATTO 488 Alkyne: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
ATTO 488 is a fluorescent dye belonging to the rhodamine family, recognized for its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability.[1][2][3] Its alkyne derivative is specifically designed for covalent labeling of azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This guide provides an in-depth overview of the spectral properties of ATTO 488 alkyne, detailed experimental protocols for its use, and logical workflows to aid in experimental design.
Core Spectral and Photophysical Properties
ATTO 488 is characterized by strong absorption and a high quantum yield, making it an excellent choice for a wide range of fluorescence-based applications.[1][2] The dye fluoresces in the green region of the visible spectrum and is efficiently excited by the 488 nm line of argon-ion lasers.[1][2] Key quantitative spectral and photophysical parameters are summarized below.
| Property | Value | Reference |
| Absorption Maximum (λ_abs_) | 501 nm | [5] |
| Emission Maximum (λ_em) | 523 nm | [5] |
| Molar Extinction Coefficient (ε_max) | 90,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ_f) | 0.80 | [5] |
| Fluorescence Lifetime (τ_fl_) | 4.1 ns | [6] |
| Molecular Weight | ~740 g/mol | [1] |
Experimental Protocol: Labeling Azide-Modified Biomolecules with this compound via CuAAC
The following protocol provides a general procedure for the copper-catalyzed click chemistry reaction to conjugate this compound to an azide-functionalized biomolecule, such as a protein or nucleic acid.[3][5][7]
Materials and Reagents:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A water-soluble Cu(I)-stabilizing ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
A reducing agent: Sodium Ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Anhydrous, amine-free DMSO or DMF for dissolving the dye
-
Purification system (e.g., gel filtration column, HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO or DMF. This should be prepared fresh before use.
-
Azide-Modified Biomolecule: Dissolve the biomolecule in the reaction buffer to a known concentration.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[8]
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[8]
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in water immediately before starting the reaction, as it is prone to oxidation.[7][8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution. A 2 to 10-fold molar excess of the dye over the biomolecule is often recommended as a starting point.[5]
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of CuSO₄ to THPTA is commonly used.[5][9] Add this premix to the reaction tube.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[5][7]
-
-
Incubation:
-
Purification:
-
Storage:
-
Store the purified, labeled conjugate under conditions appropriate for the biomolecule, protected from light. For long-term storage, freezing at -20°C or -80°C in small aliquots is recommended.[1]
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocol and a conceptual representation of the signaling pathway being investigated.
Caption: Workflow for labeling biomolecules with this compound.
Caption: Conceptual pathway for imaging a labeled cell surface receptor.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. augusta.edu [augusta.edu]
- 7. confluore.com.cn [confluore.com.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
ATTO 488 Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ATTO 488 alkyne, a versatile fluorescent probe widely utilized in advanced biological imaging and detection. This document details its core photophysical properties, provides established experimental protocols for its application, and visualizes key experimental workflows.
Core Photophysical Properties of this compound
ATTO 488 is a rhodamine-based dye known for its exceptional water solubility, high fluorescence quantum yield, and significant photostability.[1][2] The alkyne modification enables its covalent attachment to azide-modified molecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] These characteristics make this compound a preferred choice for a multitude of applications, including single-molecule detection, super-resolution microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).[1][3][4]
The key spectral and photophysical characteristics of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 500 - 501 nm | [5][6][7] |
| Emission Maximum (λem) | 520 - 523 nm | [5][6][7][8] |
| Molar Extinction Coefficient (ε) | 9.0 x 10⁴ cm⁻¹M⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [6][9] |
| Fluorescence Lifetime (τ) | 4.1 ns | [7] |
Note: Spectral properties are typically measured in aqueous solutions.
Key Applications and Experimental Protocols
The primary utility of this compound lies in its ability to be incorporated into biological systems through click chemistry. This allows for the precise and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Protocol for Labeling Azide-Modified Biomolecules
This protocol provides a general framework for the copper-catalyzed click chemistry reaction to label azide-containing molecules with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., gel filtration, dialysis)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of Copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A 2-10 fold molar excess of the dye over the biomolecule is often recommended.
-
Add the copper ligand to the reaction mixture.
-
Add the Copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled biomolecule using an appropriate purification method such as gel filtration, dialysis, or precipitation.
-
Workflow for Copper-Catalyzed Click Chemistry Labeling
Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.
Super-Resolution Microscopy (STORM/dSTORM)
ATTO 488 is a suitable fluorophore for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM). Its photostability and brightness are advantageous for achieving high-resolution images. While a detailed protocol is highly dependent on the specific microscope setup and sample, the general principle involves labeling the target of interest with this compound via click chemistry and then imaging under specific buffer conditions that promote the photoswitching of the fluorophore.
Fluorescence In-Situ Hybridization (FISH)
This compound can be incorporated into oligonucleotide probes for FISH applications. The high quantum yield of ATTO 488 provides a bright and easily detectable signal for visualizing specific DNA or RNA sequences within cells and tissues. The alkyne group allows for efficient post-synthesis labeling of azide-modified oligonucleotides.
Signaling Pathways and Experimental Workflows
This compound is not directly involved in signaling pathways but is a tool to visualize and track components of these pathways. For instance, a researcher could study a specific signaling protein by metabolically labeling it with an azide-containing amino acid, followed by click chemistry with this compound to visualize its localization and trafficking within the cell in response to a stimulus.
Logical Relationship for Cellular Imaging Experiment
Caption: Experimental workflow for metabolic labeling and imaging of biomolecules using this compound.
Conclusion
This compound stands out as a powerful tool for researchers in various life science disciplines. Its robust photophysical properties, combined with the versatility of click chemistry, enable precise and sensitive labeling of biomolecules for a wide array of advanced fluorescence-based applications. The protocols and workflows described in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mvi-inc.com [mvi-inc.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATTO 488 Alkyne: Quantum Yield and Brightness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties of ATTO 488 alkyne, a fluorescent probe widely utilized in biological imaging and detection. Key metrics such as quantum yield and molar extinction coefficient are detailed, alongside a calculation of its brightness. Furthermore, this document outlines detailed experimental protocols for the determination of fluorescence quantum yield and the application of this compound in copper-catalyzed click chemistry reactions.
Core Photophysical Properties of this compound
ATTO 488 is a rhodamine-based dye known for its high water solubility, exceptional photostability, and strong fluorescence emission in the green region of the visible spectrum.[1][2] The alkyne modification enables its covalent attachment to azide-functionalized biomolecules via click chemistry.[3][4]
Quantitative Data Summary
The key photophysical parameters of ATTO 488 are summarized in the table below. These values are crucial for predicting the dye's performance in various fluorescence-based applications.
| Parameter | Symbol | Value | Units |
| Absorption Maximum | λabs | 501 | nm |
| Emission Maximum | λfl | 523 | nm |
| Molar Extinction Coefficient | εmax | 90,000 | M-1cm-1 |
| Fluorescence Quantum Yield | ηfl | 0.80 | - |
| Fluorescence Lifetime | τfl | 4.1 | ns |
| Calculated Brightness | εmax x ηfl | 72,000 | M-1cm-1 |
Data sourced from multiple suppliers and databases.[5][6][7]
Brightness of this compound
The brightness of a fluorophore is a critical parameter for assessing its suitability for sensitive detection applications. It is directly proportional to both its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[3][5]
The brightness is calculated using the following formula:
Brightness = Molar Extinction Coefficient (ε) x Fluorescence Quantum Yield (η) [3]
For ATTO 488, with an extinction coefficient of 90,000 M-1cm-1 and a quantum yield of 0.80, the brightness is calculated to be 72,000 M-1cm-1. This high brightness value makes ATTO 488 highly suitable for applications requiring strong signal generation, such as single-molecule detection and high-resolution microscopy.[4][5]
Experimental Protocols
This section provides detailed methodologies for determining the fluorescence quantum yield of a fluorophore like this compound and for its use in bioconjugation via click chemistry.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[8] This method is widely used due to its straightforwardness and accessibility with standard laboratory equipment.
Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.[8]
Materials:
-
This compound (or other sample)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), ΦST = 0.95)
-
High-purity solvent (e.g., ethanol or water, ensuring the same solvent for sample and standard if possible)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Create stock solutions of both the this compound sample and the reference standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions (at least four) for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
Measure Absorbance: Record the absorbance spectra for each dilution using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum of the standard).
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.
-
Measure a solvent blank and subtract its spectrum from each of the sample and standard spectra.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The resulting plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).[8]
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.
-
Application in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is designed for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The most common click reaction for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified dye and an azide-modified biomolecule.[10][]
Principle: In the presence of a Cu(I) catalyst, a terminal alkyne (this compound) and an azide (B81097) (on a protein, nucleic acid, etc.) undergo a [3+2] cycloaddition to form a 1,4-disubstituted 1,2,3-triazole. The reaction is rapid and bio-orthogonal, meaning it does not interfere with native biological functional groups.[1]
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for dissolving the dye
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in water.[12]
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[12][13]
-
Sodium Ascorbate (B8700270): Prepare a 100 mM or 300 mM stock solution in water. This solution must be prepared fresh immediately before use as it is prone to oxidation.[12][13]
-
-
Prepare Catalyst Premix: Shortly before initiating the reaction, mix the CuSO4 and THPTA ligand solutions. A common ratio is 1:2 or 1:5 (CuSO4:Ligand).[7][13] The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[7]
-
Set up the Reaction:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.
-
Add the this compound stock solution. A molar excess of the dye (e.g., 4-10 equivalents) is typically used.
-
Add the CuSO4/THPTA catalyst premix. A final concentration of 1-2 mM copper is often sufficient.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst. A final concentration of 5-10 mM is typical.
-
Gently mix the components.
-
-
Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 30-60 minutes. Reaction times can be optimized as needed.[13]
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.[1]
-
Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications in living cells where the copper catalyst can be toxic, a metal-free alternative known as SPAAC is often used.[14][] This reaction employs a strained cyclooctyne (B158145) instead of a terminal alkyne. The ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[] While ATTO 488 is available with cyclooctyne modifications for SPAAC, the protocol described above is specific to the more common terminal alkyne variant used in CuAAC.
References
- 1. glenresearch.com [glenresearch.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Brightness of fluorescent organic nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. jenabioscience.com [jenabioscience.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. iss.com [iss.com]
- 10. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
ATTO 488 Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of ATTO 488 alkyne, a fluorescent probe widely utilized in advanced biological imaging and detection. The document details its safety profile, physicochemical properties, and provides established protocols for its application in key research areas, including click chemistry, super-resolution microscopy, and flow cytometry.
Safety and Handling
This compound requires careful handling in a laboratory setting. While comprehensive toxicological studies are not available, it is recommended to treat the compound as potentially hazardous.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or solutions.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area or with a fume hood.
Storage:
-
Store at -20°C, protected from light and moisture.[1]
-
Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
Spill and Disposal:
-
In case of a spill, evacuate the area and prevent the substance from entering drains.[2]
-
Absorb the spill with inert material and dispose of it as hazardous waste according to local regulations.
Physicochemical and Spectroscopic Properties
ATTO 488 is a hydrophilic fluorescent label known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability.[1][3] These characteristics make it a robust tool for a variety of fluorescence-based assays.
| Property | Value | Reference |
| Molecular Weight | 740 g/mol | [1] |
| Excitation Maximum (λex) | 501 nm | [1] |
| Emission Maximum (λem) | 523 nm | [1] |
| Molar Extinction Coefficient (ε) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.80 | |
| Fluorescence Lifetime (τ) | 4.1 ns | [1] |
| Solubility | Soluble in polar solvents (DMF, DMSO, acetonitrile) | [1] |
Experimental Protocols
The alkyne functional group of ATTO 488 allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[1][4]
Click Chemistry Labeling of Biomolecules
This protocol outlines the general steps for labeling azide-modified oligonucleotides or proteins with this compound.
Materials:
-
Azide-modified biomolecule (e.g., oligonucleotide, protein)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dye (e.g., DMSO)
Protocol for Oligonucleotide Labeling:
-
Prepare a stock solution of the azide-modified oligonucleotide in water.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
In a reaction tube, combine the azide-modified oligonucleotide, this compound, and the copper(I)-stabilizing ligand.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[5]
-
Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or HPLC.[4]
Protocol for Protein Labeling:
-
Prepare a solution of the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
Follow steps 2-6 from the oligonucleotide labeling protocol, adjusting the molar ratios of the reactants to achieve the desired degree of labeling.
-
Separate the labeled protein from unreacted dye using gel filtration chromatography (e.g., Sephadex G-25).
Super-Resolution Microscopy (STED)
ATTO 488 is an excellent fluorophore for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.[3]
Sample Preparation for STED:
-
Seed cells on high-quality glass coverslips (#1.5H).
-
Perform fixation, permeabilization, and blocking steps as required for immunofluorescence.
-
Incubate with a primary antibody targeting the protein of interest.
-
Incubate with a secondary antibody conjugated to an azide, followed by click chemistry labeling with this compound. Alternatively, use a primary antibody directly conjugated to ATTO 488.
-
Mount the coverslip in a suitable mounting medium with a refractive index matched to the objective lens.
STED Imaging Parameters:
-
Excitation Laser: 488 nm
-
STED Laser: 592 nm is commonly used for depleting ATTO 488 fluorescence.
-
Detection: A spectral window of approximately 500-550 nm is typically used to collect the fluorescence signal.
Flow Cytometry
ATTO 488 is a bright and photostable dye suitable for flow cytometry, often excited by the 488 nm laser line present in most cytometers.[3]
Sample Preparation for Flow Cytometry:
-
Prepare a single-cell suspension from cell culture or tissue.
-
If performing intracellular staining, fix and permeabilize the cells.
-
Block non-specific antibody binding sites.
-
Incubate the cells with a primary antibody targeting the cell surface or intracellular protein of interest.
-
If the primary antibody is not conjugated, incubate with a secondary antibody conjugated to an azide, followed by click chemistry with this compound.
-
Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer.
Flow Cytometer Setup:
-
Excitation: 488 nm laser
-
Emission Filter: A bandpass filter appropriate for ATTO 488 emission, typically around 530/30 nm.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas:
-
High-Resolution Imaging: Its suitability for STED, PALM, and dSTORM allows for the visualization of subcellular structures with unprecedented detail.[3]
-
Single-Molecule Detection: The high brightness and photostability of ATTO 488 enable the tracking and analysis of individual molecules in real-time.[3][6]
-
Cellular Analysis: In flow cytometry, ATTO 488 is used for immunophenotyping, cell cycle analysis, and the detection of specific cellular markers.
-
Drug Discovery: The click chemistry compatibility of this compound facilitates the labeling and tracking of drug candidates, allowing for the study of their localization, uptake, and mechanism of action.
-
Nucleic Acid Research: It can be used to label newly synthesized DNA and RNA for studies of replication and transcription.[7]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the quintessential "click chemistry" reaction, establishing itself as a powerful and versatile tool for chemical synthesis and bioconjugation. Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and chemical biology.[1][2][3][4][5] This guide provides a comprehensive overview of the core principles of the CuAAC reaction, its mechanism, practical experimental protocols, and key applications.
Core Principles and Mechanism
The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. While the thermal Huisgen cycloaddition requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the introduction of a copper(I) catalyst dramatically alters the reaction's outcome.[2][6] The copper-catalyzed version proceeds with a remarkable rate acceleration of 10⁷ to 10⁸, occurs at room temperature, and exclusively yields the 1,4-disubstituted regioisomer.[6][7]
The Catalytic Cycle: A Dinuclear Copper Pathway
Initial mechanistic proposals suggested a mononuclear copper catalyst. However, extensive experimental data, including kinetic studies showing a second-order dependence on the copper concentration, and computational modeling have led to the now widely accepted dinuclear copper-mediated mechanism.[1][2][8] This pathway more accurately accounts for the reaction's high efficiency and fidelity.
The key steps in the catalytic cycle are as follows:
-
Formation of Copper(I) Acetylide: A terminal alkyne reacts with one or two copper(I) centers to form a π,σ-bis(copper) acetylide intermediate. This coordination increases the acidity of the alkyne's terminal proton, facilitating its deprotonation.[2][8][9]
-
Azide Coordination: An organic azide coordinates to one of the copper centers of the dinuclear acetylide complex.
-
Cycloaddition: The coordinated azide undergoes a cycloaddition with the activated alkyne, forming a six-membered copper-containing metallacycle intermediate.[]
-
Ring Contraction & Reorganization: This intermediate rearranges and contracts to form a more stable copper-triazolide species.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]
Key Components and Reaction Conditions
The robustness of the CuAAC reaction is demonstrated by its compatibility with a wide array of solvents, functional groups, and reaction conditions.[2][11]
-
Copper Source: The active catalyst is copper(I). It can be introduced directly using Cu(I) salts like CuI or CuBr.[12] However, the most common and convenient method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent.[7][12] Metallic copper can also serve as a source of the active catalytic species.[13]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne, a common side reaction.[7][13]
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and increasing the reaction rate.[12][13]
-
For Bioconjugation (Aqueous Media): Water-soluble, nitrogen-based ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective and helps protect biomolecules from damage by reactive oxygen species.[14][15]
-
For Organic Synthesis: Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for reactions in organic solvents. Phosphine-based ligands and N-heterocyclic carbenes (NHCs) are also highly effective, particularly in non-aqueous environments.[2]
-
-
Solvents: CuAAC is exceptionally versatile in its solvent tolerance. Reactions are routinely performed in a variety of protic and aprotic solvents, including water, mixtures of t-butanol and water, DMSO, and DMF.[11][16][17] This flexibility is a key advantage for applications ranging from organic synthesis to live-cell labeling.
Quantitative Data
The efficiency of the CuAAC reaction is one of its defining features, consistently providing high yields under optimized conditions.
Table 1: Typical Reaction Parameters and Performance
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Rate Acceleration | 10⁷ - 10⁸ | Compared to the uncatalyzed thermal Huisgen cycloaddition.[6][7] |
| Reaction Time | 1 - 4 hours | Can be faster (< 1 hour) or slower depending on substrate and conditions.[18] |
| Temperature | Room Temperature | Modest heating can sometimes improve rates for difficult substrates.[13] |
| pH Range | 4 - 12 | Demonstrates high tolerance for both acidic and basic conditions.[7] |
| Yields | >90%, often near-quantitative | High purity of the product is typical, often without chromatography.[19][20] |
Table 2: Typical Reagent Loading and Concentrations
| Reagent | Typical Loading/Concentration | Notes |
|---|---|---|
| Copper Catalyst | 0.01 - 5 mol% | For bioconjugation, Cu is often used in stoichiometric amounts (e.g., 50-250 µM).[21][22] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is common in bioconjugation to protect biomolecules.[21][23] |
| Sodium Ascorbate | 0.1 - 5 eq. | An excess is often used to maintain a reducing environment.[18] |
| Reactant Concentration | >10 µM for bioconjugation | Higher concentrations are typical in standard organic synthesis.[13] |
Experimental Protocols
Proper experimental setup is key to achieving the high efficiency characteristic of the CuAAC reaction. The order of reagent addition is critical to prevent catalyst deactivation.
General Protocol for CuAAC in Organic/Aqueous Media
-
Reactant Solution: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix. Add the ligand solution (e.g., THPTA, 0.05 eq) to the copper(II) sulfate solution (0.01 eq) and mix well.
-
Combine: Add the catalyst premix to the stirring solution of the azide and alkyne.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1 - 0.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.[18]
-
Workup and Purification: Upon completion, the reaction may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by standard methods such as column chromatography if necessary.
Protocol for Protein Bioconjugation
This protocol is adapted for sensitive biological molecules and is typically performed in an aqueous buffer.
-
Prepare Solutions:
-
Biomolecule-alkyne in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Azide-cargo (e.g., a fluorescent dye) stock solution.
-
CuSO₄ stock solution (e.g., 20 mM in water).
-
Ligand (THPTA) stock solution (e.g., 50-100 mM in water).[15][21]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, always freshly prepared ).[23]
-
(Optional) Aminoguanidine solution to scavenge reactive byproducts.[24]
-
-
Reaction Setup (Order is critical):
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and the azide-cargo.
-
Prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio). Add this premix to the biomolecule/azide mixture.[25]
-
(Optional) Add aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 50-100 µM Cu, 250-500 µM THPTA, and 5 mM sodium ascorbate.[21]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. Protect from light if using fluorescent probes.
-
Purification: Purify the conjugated biomolecule using a method appropriate for the sample, such as size-exclusion chromatography, to remove excess reagents.
Applications in Research and Drug Development
The simplicity, reliability, and biocompatibility of the CuAAC reaction have led to its widespread adoption in numerous applications.
-
Drug Discovery: CuAAC is extensively used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[3][5] The resulting triazole ring is not just a stable linker; it can also act as a bioisostere for other functional groups, like amide bonds, influencing the pharmacological properties of a molecule.[4]
-
Bioconjugation: This is perhaps the most significant application area. CuAAC allows for the precise and selective labeling of biomolecules—including proteins, peptides, and nucleic acids—with probes, tags, or other molecules without disrupting their native function.[5][13][16][26]
-
Antibody-Drug Conjugates (ADCs): The reaction provides a robust method for linking potent cytotoxic drugs to antibodies, creating targeted cancer therapeutics. The stability of the triazole linkage ensures the drug remains attached to the antibody until it reaches its target.[14][27]
-
Materials Science: CuAAC is used for the synthesis of complex polymers and for the functionalization of material surfaces, enabling the creation of novel materials with tailored properties.[5][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jenabioscience.com [jenabioscience.com]
- 22. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.igem.wiki [static.igem.wiki]
- 24. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 25. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioclone.net [bioclone.net]
- 27. axispharm.com [axispharm.com]
Methodological & Application
Application Notes and Protocols for ATTO 488 Alkyne in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of ATTO 488 alkyne in protein labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful and specific conjugation method allows for the precise attachment of the fluorescent dye ATTO 488 to proteins that have been modified to contain an azide (B81097) group.
ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it highly suitable for a range of applications including high-resolution microscopy and single-molecule detection.[1][2] The click chemistry reaction itself is highly selective, rapid, and biocompatible, proceeding efficiently in aqueous environments over a wide pH range (4-11) with no interference from the native functional groups found in proteins.[3]
Spectroscopic and Physical Properties of ATTO 488 Dyes
A clear understanding of the dye's properties is crucial for successful experimental design and data analysis. The following table summarizes the key characteristics of relevant ATTO 488 derivatives.
| Property | ATTO 488 NHS-ester | ATTO 488 DBCO-PEG4 | ATTO 488 Peg(4)-DBCO |
| Excitation Maximum (λexc) | 500 nm[4] | 501 nm[5] | 500 nm[2] |
| Emission Maximum (λem) | 520 nm[4][6] | 523 nm[5] | 520 nm[2] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹[4] | 90,000 L mmol⁻¹ cm⁻¹[5] | 90,000 M⁻¹ cm⁻¹[2] |
| Molecular Weight | Not specified | 1095.21 g/mol [5] | 1095 g/mol [2] |
| Solubility | DMSO[7] | DMF, DMSO[5] | Not specified |
| Reactive Group | NHS-ester (reacts with amines) | DBCO (for copper-free click) | DBCO (for copper-free click) |
Experimental Workflow and Signaling Pathway
The overall workflow for labeling an azide-modified protein with this compound is a two-step process. First, the protein of interest must be modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of an azide-containing amino acid analog (e.g., L-azidohomoalanine) or chemical modification of the protein's side chains.[3][8] The second step is the copper-catalyzed click reaction with this compound.
The core of this protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide-modified protein and the alkyne-functionalized ATTO 488 dye.
Detailed Experimental Protocol: this compound Labeling of Azide-Modified Proteins
This protocol is a general guideline and may require optimization for specific proteins and applications. It is based on standard CuAAC procedures.[9]
Materials and Reagent Preparation
-
Azide-Modified Protein: Purified protein of interest containing azide functionalities, dissolved in an amine-free buffer such as PBS, MES, or HEPES, pH 7.2-7.5.[10][11] The protein concentration should ideally be 2-10 mg/mL, as lower concentrations can decrease labeling efficiency.[4][11]
-
This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[9]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[9]
-
THPTA (optional but recommended ligand): Prepare a 100 mM stock solution in deionized water.[9]
-
Sodium Ascorbate (Reducing Agent): Prepare a fresh 300 mM stock solution in deionized water immediately before use, as it is susceptible to oxidation.[9]
-
Purification Columns: Gel filtration columns (e.g., Sephadex G-25) or spin desalting columns suitable for separating the labeled protein from small molecule reagents.[7][10]
Labeling Reaction
The following steps should be performed protected from light.
-
In a microfuge tube, combine the following reagents in order. The volumes can be scaled as needed while maintaining the relative ratios. This example is for a 200 µL final reaction volume.[9]
-
50 µL of azide-modified protein (1-5 mg/mL)
-
100 µL of PBS buffer (pH 7.4)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
4 µL of 1 mM this compound stock solution (for a final concentration of 20 µM)
-
Note: The final concentration of the dye may need optimization, typically ranging from 2 µM to 40 µM.[9] A starting point is to use a 5- to 10-fold molar excess of dye over the protein.
-
-
-
Vortex the mixture briefly after each addition.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[9]
-
Vortex the tube briefly to mix thoroughly.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9] Longer incubation times may improve labeling efficiency.
Purification of the Labeled Protein
-
After incubation, purify the ATTO 488-labeled protein conjugate from unreacted dye and other small molecules.
-
Standard methods include gel filtration chromatography (e.g., PD-10 columns) or spin desalting columns.[4][10] Follow the manufacturer's instructions for the chosen purification method.
Storage of the Labeled Conjugate
-
Store the purified, labeled protein at 2-8°C, protected from light. For short-term storage (up to two weeks), this is generally sufficient.[7]
-
For long-term storage, add a cryoprotectant if necessary, divide the conjugate into single-use aliquots, and freeze at -20°C or -80°C.[6][11] Avoid repeated freeze-thaw cycles.[6]
Quantitative Data and Optimization
The success of the labeling reaction depends on several factors. The table below summarizes key parameters and recommended starting points for optimization.
| Parameter | Recommended Range/Value | Rationale and Notes |
| Protein Concentration | 2 - 10 mg/mL[4][6][11] | Higher protein concentration generally leads to higher labeling efficiency.[7][11] |
| Buffer System | Amine-free buffers (PBS, HEPES, MES)[10][11] | Buffers containing primary amines (e.g., Tris) will interfere with other labeling chemistries and should be avoided as a general practice.[11] |
| Reaction pH | 7.0 - 7.5[10] | CuAAC is generally tolerant of a wide pH range (4-11), but a neutral pH is optimal for protein stability.[3] |
| Dye to Protein Ratio | 5- to 20-fold molar excess | This ratio may require optimization to achieve the desired degree of labeling (DOL) without causing protein precipitation. |
| Incubation Time | 30 - 120 minutes[4][9][10] | Longer incubation may increase labeling efficiency but should be balanced with protein stability. |
| Temperature | Room Temperature (~20°C)[9][10] | The reaction proceeds efficiently at room temperature. |
Determination of Degree of Labeling (DOL)
After purification, the DOL (the average number of dye molecules per protein molecule) can be estimated by measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (500 nm for ATTO 488).[6]
The calculation requires the molar extinction coefficients of the protein at 280 nm and the dye at its maximum absorbance, as well as a correction factor for the dye's contribution to the A280 reading.[2][6]
This detailed guide provides a robust starting point for researchers to successfully label azide-modified proteins with this compound, enabling a wide array of downstream fluorescence-based applications.
References
- 1. ATTO 488 Peg(4)-DBCO, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DBCO-PEG4-ATTO-488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Atto 488 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. Atto 488 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for ATTO 488 Alkyne in Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 488 is a high-performance fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] Its alkyne derivative, ATTO 488 alkyne, is specifically designed for covalent labeling of azide-modified molecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This bioorthogonal reaction is highly efficient and specific, making it an ideal tool for labeling nucleic acids in a variety of applications, including fluorescence in situ hybridization (FISH), super-resolution microscopy, and the study of nucleic acid dynamics in living and fixed cells.[1][4][5][8]
This document provides detailed application notes and experimental protocols for the use of this compound in labeling various types of nucleic acids.
Quantitative Data
The following table summarizes the key photophysical properties of ATTO 488, providing essential data for experimental design and data analysis.
| Property | Value | Reference |
| Maximum Absorption (λ_max_) | 501 nm | [6] |
| Maximum Emission (λ_em_) | 523 nm | [6] |
| Molar Extinction Coefficient (ε_max_) | 90,000 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ_F_) | 0.80 | [9] |
| Fluorescence Lifetime (τ_fl_) | 4.1 ns | [6] |
Experimental Protocols
Labeling of Oligonucleotides using Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified oligonucleotides with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[9][10]
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
DMSO (anhydrous)
-
Purification supplies (e.g., ethanol (B145695), sodium acetate, spin columns)
Protocol:
-
Prepare Stock Solutions:
-
Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.
-
This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in water (THPTA) or DMSO (TBTA).[7][9]
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.[9]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azide-modified oligonucleotide (e.g., 10 nmol)
-
Nuclease-free water to adjust the final volume
-
This compound stock solution (1.5 to 5 molar equivalents to the oligonucleotide)
-
THPTA/TBTA stock solution (to a final concentration of 1-5 mM)
-
CuSO₄ stock solution (to a final concentration of 0.1-1 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.[9]
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light. The reaction can be accelerated by incubating at 37-45°C for 30 minutes.[7]
-
Purification: Purify the labeled oligonucleotide from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography (e.g., spin columns), or HPLC.[7][11]
Metabolic Labeling and Detection of Nascent RNA in Cells
This protocol involves the metabolic incorporation of an alkyne-modified nucleoside, 5-ethynyluridine (B57126) (5-EU), into newly synthesized RNA, followed by detection with ATTO 488 azide (B81097) (the roles of alkyne and azide are reversed in this common alternative approach).
Materials:
-
5-ethynyluridine (5-EU)
-
ATTO 488 azide
-
Cell culture medium and reagents
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate)[12]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Protocol:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-EU to the cell culture medium at a final concentration of 0.1-1 mM and incubate for the desired labeling period (e.g., 1-24 hours).[13]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click reaction buffer containing ATTO 488 azide (e.g., 5-20 µM).[12]
-
Incubate the cells with the click reaction mixture for 30 minutes at room temperature in the dark.
-
-
Washing and Counterstaining:
-
Wash the cells extensively with wash buffer.
-
Counterstain the nuclei with DAPI by incubating with a DAPI-containing solution for 5-10 minutes.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 488 and DAPI.
-
Visualizations
Experimental Workflow for Oligonucleotide Labeling
Caption: A flowchart of the experimental workflow for labeling azide-modified oligonucleotides with this compound.
Signaling Pathway: Tracking Viral RNA Trafficking
This compound-labeled nucleic acids can be used to track the trafficking and replication of viral RNA within a host cell, providing insights into the viral life cycle and host-pathogen interactions.[2][5]
Caption: A diagram illustrating the pathway of viral RNA within a host cell, a process that can be visualized using fluorescently labeled nucleic acids.
References
- 1. Using fluorescent proteins to study mRNA trafficking in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virus tracking technologies and their applications in viral life cycle: research advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging viral RNA using multiply labeled tetravalent RNA imaging probes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluore.com [confluore.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Making the message clear: visualizing mRNA localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
Illuminating the Glycocalyx: A Guide to Cell Surface Glycan Labeling with ATTO 488 Alkyne
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the fluorescent labeling of cell surface glycans using a two-step bioorthogonal chemistry approach.[1][2] The methodology involves the metabolic incorporation of an azide-functionalized monosaccharide into cellular glycans, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with ATTO 488 Alkyne.[3][4][5] This powerful technique enables the visualization and analysis of glycan expression and localization, which is crucial for understanding their roles in cell signaling, immunology, and disease pathology.[6][7][8]
Principle of the Technology
Metabolic glycan labeling leverages the cell's natural biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, in this case, an azide (B81097) group.[9][10][11] Peracetylated azido-sugars, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), are cell-permeable and are processed by the cellular machinery into their corresponding azide-modified sialic acids, which are then displayed on the cell surface glycoconjugates.[3][4][12] The small size of the azide group generally ensures minimal disruption to natural metabolic processes.[1]
Once the azide-modified glycans are expressed on the cell surface, they can be selectively tagged with a fluorescent probe, this compound, through the CuAAC reaction.[3][4] This reaction is highly efficient, specific, and biocompatible when performed under optimized conditions, forming a stable triazole linkage between the azide and the alkyne.[5][13] The use of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial for accelerating the reaction and protecting cells from copper-induced toxicity by minimizing the generation of reactive oxygen species.[3][4][14]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for labeling cell surface glycans with this compound is a sequential multi-step process.
Caption: Experimental workflow for cell surface glycan labeling.
The biochemical pathway involves the cellular uptake and processing of the azido-sugar, followed by the click reaction.
Caption: Biochemical pathway of metabolic labeling and click reaction.
Quantitative Data Summary
The efficiency and success of the labeling protocol depend on the optimization of several key parameters. The following tables summarize typical concentration ranges and incubation times.
Table 1: Metabolic Labeling Parameters
| Parameter | Concentration Range | Typical Incubation Time | Cell Line Examples | Notes |
| Ac4ManNAz | 10-50 µM[15][16] | 1-3 days[1][15] | HeLa, CHO, Jurkat, A549[3][15] | Higher concentrations (>50 µM) may impact cell physiology. 10 µM is often sufficient and minimizes potential effects.[16] |
Table 2: CuAAC Click Chemistry Reaction Parameters for Live Cell Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 2-40 µM[17] (25 µM is a good starting point[3][18]) | Final concentration should be optimized to balance signal intensity and background. |
| Copper (II) Sulfate (CuSO₄) | 20 mM in water[17][18] | 50 µM[3][18] | |
| THPTA | 100 mM in water[17][18] | 250 µM[3][18] | A 5:1 ligand to copper ratio is often recommended to protect cells from toxicity.[3][13] |
| Sodium Ascorbate (B8700270) | 300 mM in water (prepare fresh)[18][19] | 2.5 mM[3][18] | Acts as a reducing agent to generate the active Cu(I) catalyst.[13] |
| Aminoguanidine | 1 M in water | 1 mM[3][18] | Scavenges reactive byproducts and improves cell viability.[3] |
Table 3: Cell Viability Post-Labeling
| Condition | Cell Viability | Notes |
| Optimized CuAAC with THPTA ligand | High, often >95%[3][4] | The use of a protective ligand like THPTA is critical for maintaining cell viability.[3][4] |
| CuAAC without protective ligand | Significantly reduced[20][21] | Copper toxicity is a major concern and can lead to the generation of reactive oxygen species.[14][20] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Incorporation: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. Gently swirl the dish to mix.
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO₂).[1][15] The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS), pH 7.4, to remove any unincorporated Ac4ManNAz.[15] The cells are now ready for the click chemistry reaction.
Protocol 2: CuAAC "Click" Reaction with this compound on Live Cells
Perform all steps at 4°C to minimize membrane internalization, unless otherwise noted.[3]
-
Prepare Reagent Stock Solutions:
-
Prepare Labeling Medium: Prepare a sufficient volume of serum-free cell culture medium or PBS.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the reagents in the following order to the labeling medium. Vortex briefly after adding each component.
-
This compound to a final concentration of 25 µM.
-
Aminoguanidine to a final concentration of 1 mM.
-
THPTA to a final concentration of 250 µM.
-
CuSO₄ to a final concentration of 50 µM.
-
-
Initiate the Reaction: Add sodium ascorbate to the click reaction mix to a final concentration of 2.5 mM immediately before adding to the cells.[3] Vortex to mix.
-
Labeling: Remove the wash buffer from the cells and add the complete click reaction mix. Incubate for 1-5 minutes at 4°C, protected from light.[3][18]
-
Washing: Remove the reaction mix and wash the cells three times with cold PBS.
Protocol 3: Cell Fixation and Imaging
-
Fixation (Optional): If fixation is desired, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1][15]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): For imaging intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1]
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.[15]
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope equipped with the appropriate filter set for ATTO 488 (excitation/emission ~490/518 nm) and any counterstains used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Inefficient metabolic labeling. | Increase Ac4ManNAz concentration or incubation time. Ensure cell line is capable of metabolizing ManNAz. |
| Incomplete click reaction. | Use freshly prepared sodium ascorbate. Ensure correct reagent concentrations and ratios. Avoid Tris-based buffers which can chelate copper.[13] | |
| Steric hindrance. | For some glycoproteins, the azide may be inaccessible. Consider different azido-sugar analogs. | |
| High Background Fluorescence | Incomplete removal of unreacted this compound. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the dye. | Include a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before adding the click reaction mix. Reduce the concentration of this compound. | |
| Cell Death or Poor Viability | Copper toxicity. | Ensure the correct 5:1 ratio of THPTA to CuSO₄ is used.[3] Minimize the duration of the click reaction. Perform the reaction at 4°C. |
| Reagent contamination. | Use sterile, high-quality reagents and buffers. |
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing glycans on single cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell-Surface Glycan Labeling and Sensing [ouci.dntb.gov.ua]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. broadpharm.com [broadpharm.com]
- 19. confluore.com.cn [confluore.com.cn]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
ATTO 488 Alkyne: Application Notes and Protocols for Super-Resolution Microscopy (STED, PALM, dSTORM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 488 alkyne in advanced super-resolution microscopy techniques. ATTO 488 is a hydrophilic fluorescent dye characterized by its high photostability, strong absorption, and high fluorescence quantum yield, making it an exceptional candidate for single-molecule detection and super-resolution imaging.[1][2][3] The alkyne reactive group allows for covalent labeling of azide-modified biomolecules via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction commonly known as "Click Chemistry".[1][4]
Data Presentation: Photophysical Properties of ATTO 488
The selection of a suitable fluorophore is paramount for successful super-resolution microscopy. The photophysical properties of ATTO 488 make it particularly well-suited for STED, PALM, and dSTORM applications.[1][2][3]
| Property | Value | Reference |
| Excitation Maximum (λex) | 501 nm | [1] |
| Emission Maximum (λem) | 523 nm | [1] |
| Molar Extinction Coefficient (εmax) | 90,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (η) | 0.80 | [1] |
| Fluorescence Lifetime (τ) | 4.1 ns | [1] |
| Recommended STED Depletion Laser | 592 nm | [5] |
Mandatory Visualizations
Click Chemistry Labeling Workflow
This diagram illustrates the general workflow for labeling a target molecule with this compound using click chemistry.
Click Chemistry Labeling Workflow
Super-Resolution Microscopy Experimental Workflow
This diagram outlines the general experimental steps from sample preparation to image analysis for super-resolution microscopy.
Super-Resolution Experimental Workflow
Experimental Protocols
Protocol 1: Labeling of Biomolecules with this compound via Click Chemistry
This protocol provides a general guideline for labeling azide-modified biomolecules (e.g., proteins, nucleic acids) with this compound. This reaction is highly efficient and specific.[4]
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography) appropriate for the biomolecule
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in PBS to a suitable concentration.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule, this compound (typically at a 2-10 fold molar excess to the biomolecule), and TBTA.
-
Add CuSO₄ to the mixture, followed by sodium ascorbate to initiate the reaction. The final concentrations should be optimized, but a starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM TBTA.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate purification method, such as size-exclusion chromatography.
-
Protocol 2: Stimulated Emission Depletion (STED) Microscopy of this compound-Labeled Samples
ATTO 488 is an excellent fluorophore for STED microscopy, typically utilizing a 592 nm depletion laser.[5]
Materials:
-
This compound-labeled sample on a #1.5 coverslip
-
STED mounting medium (e.g., Mowiol or a commercial formulation)
-
STED microscope with a 488 nm excitation laser and a 592 nm depletion laser
Procedure:
-
Sample Mounting:
-
Mount the coverslip with the labeled sample onto a microscope slide using a STED-compatible mounting medium.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Microscope Setup:
-
Use a 488 nm laser for excitation of ATTO 488.
-
Use a 592 nm depletion laser with a donut-shaped beam profile.
-
Set the detection window to capture the emission of ATTO 488 (e.g., 505-550 nm).
-
-
Image Acquisition:
-
Locate the region of interest using conventional confocal microscopy with low laser power.
-
Switch to STED imaging mode.
-
Adjust the excitation and STED laser powers to achieve optimal resolution and signal-to-noise ratio. Higher STED power generally leads to better resolution but can increase photobleaching.
-
Acquire images with a pixel size appropriate for the desired resolution (e.g., 20-30 nm).
-
Protocol 3: Direct Stochastic Optical Reconstruction Microscopy (dSTORM) of this compound-Labeled Samples
ATTO 488 is a high-performing dye for dSTORM, exhibiting robust photoswitching in the presence of a suitable imaging buffer. For ATTO 488, an imaging buffer containing mercaptoethylamine (MEA) is recommended.[6][7]
Materials:
-
This compound-labeled sample on a #1.5 coverslip
-
dSTORM imaging buffer:
-
50 mM Tris-HCl, pH 8.0
-
10 mM NaCl
-
10% (w/v) glucose
-
500 µg/mL glucose oxidase
-
40 µg/mL catalase
-
100 mM mercaptoethylamine (MEA)
-
Procedure:
-
Imaging Buffer Preparation:
-
Prepare the dSTORM imaging buffer immediately before use. The glucose oxidase and catalase system (GLOX) removes oxygen, and MEA acts as a reducing agent to facilitate the photoswitching of ATTO 488.
-
-
Sample Mounting:
-
Mount the coverslip in an imaging chamber and add the freshly prepared dSTORM imaging buffer.
-
-
Microscope Setup:
-
Use a 488 nm laser for both excitation and inducing the "off" state of ATTO 488.
-
A 405 nm laser can be used at low power to reactivate the fluorophores to the "on" state if needed.
-
Use an EMCCD or sCMOS camera for sensitive detection of single-molecule fluorescence.
-
-
Image Acquisition:
-
Illuminate the sample with the 488 nm laser at a high power to drive most of the fluorophores into a dark state.
-
Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
Adjust the 488 nm laser power and, if necessary, the 405 nm laser power to maintain a low density of simultaneously fluorescing molecules in each frame.
-
-
Image Reconstruction:
-
Process the acquired image series with a localization software package to determine the precise coordinates of each detected single-molecule event.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
Protocol 4: Photoactivated Localization Microscopy (PALM) of this compound-Labeled Samples
While less common than for genetically encoded photoactivatable fluorescent proteins, PALM can be performed with certain organic dyes like ATTO 488 that exhibit photoswitching or blinking behavior. The principles are similar to dSTORM.
Materials:
-
This compound-labeled sample on a #1.5 coverslip
-
PALM imaging buffer (similar to dSTORM buffer, containing a reducing agent to promote blinking)
Procedure:
-
Sample and Buffer Preparation:
-
Prepare and mount the sample in a suitable imaging buffer as described for dSTORM. The buffer composition may need to be optimized to achieve the desired blinking characteristics for ATTO 488.
-
-
Microscope Setup:
-
Use a 488 nm laser for excitation.
-
A 405 nm laser can be used for photoactivation if the dye exhibits this property in the chosen buffer.
-
Utilize a sensitive camera for single-molecule detection.
-
-
Image Acquisition:
-
Illuminate the sample with the 488 nm laser to excite fluorescence.
-
Use the 405 nm laser at a very low power to sparsely activate fluorophores.
-
Acquire a long series of images, ensuring that only a few, well-separated molecules are fluorescent in each frame.
-
Continue imaging until a sufficient number of localizations have been collected to reconstruct the desired structure.
-
-
Image Reconstruction:
-
Analyze the image stack with localization software to determine the positions of individual molecules.
-
Generate the final PALM image from the accumulated localizations.
-
References
ATTO 488 Alkyne for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 488 is a high-performance fluorescent dye characterized by its exceptional water solubility, high fluorescence quantum yield, and remarkable photostability.[1][2][3] These properties make it an ideal candidate for a variety of fluorescence-based applications, including flow cytometry (FACS).[1][2][3] The alkyne modification of ATTO 488 allows for its covalent attachment to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This highly specific and efficient bioorthogonal reaction has revolutionized the labeling of biomolecules in complex biological systems.
This document provides detailed application notes and protocols for the use of ATTO 488 alkyne in flow cytometry, with a primary focus on cell proliferation analysis through the detection of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation.
Principle of Application: EdU-Based Cell Proliferation Assay
The EdU cell proliferation assay is a powerful method for quantifying cells actively synthesizing DNA. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group on the EdU molecule then serves as a handle for covalent labeling with an azide-modified fluorescent dye, such as ATTO 488 azide's counterpart, through a click reaction. This method offers a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multiplexing with antibody staining.
The workflow for an EdU-based cell proliferation assay using this compound for detection by flow cytometry involves several key steps:
-
Labeling: Actively dividing cells are incubated with EdU, which is incorporated into their DNA.
-
Fixation and Permeabilization: Cells are treated to preserve their structure and allow the entry of the detection reagents.
-
Click Reaction: The incorporated EdU is covalently labeled with ATTO 488 azide (B81097) through a copper-catalyzed click reaction.
-
Analysis: The fluorescently labeled cells are analyzed by flow cytometry to determine the percentage of proliferating cells.
Data Presentation
The following table summarizes representative quantitative data from a typical EdU cell proliferation assay analyzed by flow cytometry.
| Parameter | Control (No EdU) | EdU-Treated |
| Percentage of ATTO 488 Positive Cells (%) | < 1% | 35% |
| Median Fluorescence Intensity (MFI) of ATTO 488 Positive Population | N/A | 1.5 x 10^5 |
| MFI of ATTO 488 Negative Population | 5 x 10^2 | 5.2 x 10^2 |
| Signal-to-Noise Ratio (MFI Positive / MFI Negative) | N/A | ~288 |
Note: These are example values and will vary depending on the cell type, experimental conditions, and instrument settings.
Experimental Protocols
Protocol 1: Cell Proliferation Analysis using EdU and this compound
This protocol details the steps for labeling, processing, and analyzing cell proliferation using EdU incorporation and subsequent detection with this compound via a click reaction for flow cytometry.
Materials:
-
Cells of interest in culture
-
5-ethynyl-2'-deoxyuridine (EdU)
-
ATTO 488 Azide
-
Click Chemistry Reaction Buffer Kit (containing Copper (II) Sulfate, a reducing agent like Sodium Ascorbate, and a copper ligand like THPTA)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 or saponin-based buffer in PBS)
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass).
Procedure:
-
EdU Labeling:
-
Culture cells to the desired density.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 1-2 hours for rapidly dividing cells). The incubation time should be optimized for the specific cell line and experimental goals.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells using standard methods (e.g., trypsinization for adherent cells).
-
Wash the cells once with 3 mL of 1% BSA in PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of fixation buffer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer.
-
Incubate for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
-
Click Reaction Buffer
-
Copper (II) Sulfate
-
ATTO 488 Azide (final concentration of 1-5 µM)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Staining (Optional):
-
Wash the cells once with 3 mL of permeabilization buffer.
-
Centrifuge and discard the supernatant.
-
(Optional) If co-staining for other markers, perform antibody incubation steps at this stage according to the manufacturer's recommendations.
-
(Optional) For DNA content analysis, treat with RNase and stain with a DNA dye like Propidium Iodide (PI) or DAPI.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.
-
Analyze the samples on a flow cytometer. Excite the ATTO 488 dye with a 488 nm laser and collect the emission signal using a filter appropriate for green fluorescence (e.g., 530/30 nm).
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Quantify the percentage of ATTO 488-positive cells, representing the proliferating cell population.
-
Visualizations
Caption: The CuAAC "Click Chemistry" Reaction.
Caption: Experimental workflow for flow cytometry.
References
Application Notes and Protocols for In Vivo Imaging with ATTO 488 Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 488 alkyne for in vivo imaging. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for successful application in preclinical research and drug development.
Introduction to this compound for In Vivo Imaging
ATTO 488 is a hydrophilic fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] Its alkyne derivative allows for covalent labeling of target molecules through "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient within complex biological environments.[3][4] These properties make this compound an ideal probe for a variety of in vivo imaging applications, including tracking cells, imaging tissues, and monitoring the biodistribution of drugs.[5][6]
The primary method for attaching this compound to a biomolecule of interest in a living organism is through copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach avoids the cellular toxicity associated with copper catalysts used in the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7] In a typical SPAAC-based in vivo experiment, a biomolecule is first metabolically or genetically tagged with an azide (B81097) group. Subsequently, the alkyne-modified ATTO 488 dye is administered, which then specifically reacts with the azide-tagged molecule, allowing for fluorescent visualization.
Key Applications in Research and Drug Development
-
Oncology Research: Visualize tumor growth, metastasis, and response to therapy by labeling tumor cells or tumor-targeting molecules.
-
Immunology: Track the migration and activity of immune cells in vivo to study inflammation, autoimmune diseases, and immunotherapies.
-
Drug Development: Assess the pharmacokinetics and biodistribution of drug candidates by conjugating them to this compound.[5] This provides valuable information on drug targeting, clearance, and potential off-target effects.
-
Neuroscience: Image specific neuronal populations or track the delivery of therapeutics across the blood-brain barrier.
Physicochemical and Spectroscopic Properties of ATTO 488
For accurate and sensitive in vivo imaging, understanding the properties of ATTO 488 is crucial.
| Property | Value | Reference |
| Excitation Maximum (λex) | 501 nm | [8] |
| Emission Maximum (λem) | 523 nm | [8] |
| Molar Extinction Coefficient (ε) | 9.0 x 10^4 M-1 cm-1 | [8] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [8] |
| Molecular Weight | ~740 g/mol | [8] |
| Solubility | Excellent in water | [1][2] |
Experimental Protocols
This section provides a generalized protocol for in vivo imaging using this compound. This protocol should be optimized based on the specific animal model, target molecule, and imaging system.
Protocol 1: In Vivo Labeling and Imaging of Azide-Modified Biomolecules
This protocol describes the labeling of a target molecule that has been pre-functionalized with an azide group in a live mouse model.
Materials:
-
This compound
-
Azide-modified molecule of interest (e.g., metabolically labeled cells, azide-tagged antibody)
-
Animal model (e.g., mouse)
-
Sterile PBS (phosphate-buffered saline)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of this compound Injection Solution:
-
Dissolve this compound in a biocompatible solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in sterile PBS to the desired final concentration for injection. The optimal concentration should be determined empirically but typically ranges from 1 to 100 µM.
-
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Monitor the animal's vital signs throughout the procedure.
-
-
Administration of this compound:
-
Inject the this compound solution into the animal via an appropriate route (e.g., intravenous, intraperitoneal, subcutaneous). The choice of administration route depends on the target organ and the pharmacokinetic profile of the probe.
-
-
In Vivo Imaging:
-
Allow sufficient time for the dye to distribute and react with the azide-tagged target. This incubation period can range from minutes to several hours and should be optimized.
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for ATTO 488 (Excitation: ~480 nm, Emission: ~520 nm).
-
Acquire images at multiple time points to monitor the signal intensity and distribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI) using the imaging software.
-
Normalize the signal to account for background fluorescence and variations in illumination.
-
For biodistribution studies, sacrifice the animal after the final imaging session, dissect the organs of interest, and image them ex vivo to confirm the in vivo findings and quantify dye accumulation.
-
Data Presentation and Quantitative Analysis
A critical aspect of in vivo imaging is the quantitative analysis of the acquired data. This allows for objective comparisons between different experimental groups and time points.
Table 1: Example Biodistribution Data of an this compound-Labeled Antibody in a Tumor-Bearing Mouse Model
| Organ | Mean Fluorescence Intensity (Arbitrary Units) ± SD (n=5) |
| Tumor | 1.5 x 10^8 ± 2.1 x 10^7 |
| Liver | 8.2 x 10^7 ± 9.5 x 10^6 |
| Spleen | 4.5 x 10^7 ± 5.3 x 10^6 |
| Kidneys | 3.1 x 10^7 ± 4.0 x 10^6 |
| Lungs | 1.9 x 10^7 ± 2.5 x 10^6 |
| Muscle | 8.5 x 10^6 ± 1.1 x 10^6 |
Data presented are hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, offers a powerful and versatile tool for in vivo imaging in preclinical research and drug development. Its excellent photophysical properties and the high specificity of the labeling reaction enable sensitive and quantitative visualization of biological processes in living animals. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can effectively leverage this technology to advance their scientific and therapeutic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 7. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. leica-microsystems.com [leica-microsystems.com]
ATTO 488 Alkyne for Metabolic Labeling of Nascent Biomolecules
Application Note
For Research Use Only.
Introduction
Metabolic labeling is a powerful technique for investigating cellular processes by introducing chemically modified building blocks into newly synthesized biomolecules. This approach allows for the visualization and analysis of dynamic events such as DNA replication, protein synthesis, and glycan turnover. In conjunction with bioorthogonal click chemistry, metabolic labeling provides a highly specific and sensitive method for fluorescently tagging target molecules within complex biological systems.
This document provides detailed application notes and protocols for the use of ATTO 488 Alkyne in metabolic labeling experiments. ATTO 488 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a wide range of imaging applications, including fluorescence microscopy and flow cytometry.[1][2] The alkyne functional group on the ATTO 488 dye allows for its covalent attachment to azide-modified biomolecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1]
The two-step labeling process involves:
-
Metabolic Incorporation: Cells are cultured with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into the corresponding biomolecules (e.g., proteins, DNA, or glycans) by the cell's natural biosynthetic pathways.[3][4][5]
-
Click Reaction: After incorporation, the cells are fixed, permeabilized, and then treated with a reaction cocktail containing this compound. The alkyne on the dye reacts specifically with the azide group on the newly synthesized biomolecules, resulting in stable, fluorescently labeled targets.
This method offers a significant advantage over antibody-based detection methods as it does not require harsh denaturation steps, thus better-preserving cellular morphology and antigenicity for multiplexing experiments.
This compound Properties
This compound possesses favorable photophysical properties for fluorescence-based detection. A summary of its key characteristics is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 501 nm | [] |
| Emission Maximum (λem) | 523 nm | [] |
| Molar Absorptivity (εmax) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [7] |
| Fluorescence Quantum Yield (ηfl) | 0.80 | |
| Recommended Laser Line | 488 nm | [1][7] |
Applications
The combination of metabolic labeling and this compound can be applied to study a variety of cellular processes:
-
Nascent Protein Synthesis: By using azide-modified amino acids like L-azidohomoalanine (AHA) or an alkyne analog of puromycin (B1679871) (O-propargyl-puromycin, OPP), researchers can visualize and quantify newly synthesized proteins.[4][8][9] This is particularly useful for studying the regulation of protein synthesis in response to stimuli or in disease states, for example, through the mTOR signaling pathway.[10][11][12]
-
DNA Replication and Cell Proliferation: The thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which contains an alkyne group, can be used to label newly synthesized DNA. While this protocol focuses on this compound, the principle of labeling DNA with an azide-modified EdU followed by an alkyne-dye is also a common application of click chemistry in cell proliferation studies.
-
Glycan Dynamics: Azido-sugars can be metabolically incorporated into glycoproteins and other glycoconjugates, allowing for the study of glycosylation patterns and glycan trafficking.[5]
Experimental Workflow Overview
The general workflow for metabolic labeling of nascent proteins followed by detection with this compound is depicted below.
Caption: Experimental workflow for metabolic labeling and detection.
The Click Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The detection of azide-labeled biomolecules is achieved through the CuAAC reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the azide on the biomolecule and the alkyne on the ATTO 488 dye.
Caption: The CuAAC "click" reaction.
Protocol: Metabolic Labeling of Nascent Proteins with AHA and Detection with this compound
This protocol is optimized for labeling nascent proteins in cultured mammalian cells.
Materials
-
L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand (optional but recommended)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| L-azidohomoalanine (AHA) | 10 mM in PBS | 50-100 µM |
| This compound | 1 mM in DMSO | 1-10 µM |
| CuSO₄ | 100 mM in H₂O | 100-200 µM |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5 mM |
| THPTA (optional) | 50 mM in H₂O | 500 µM - 1 mM |
Procedure
-
Cell Culture and Labeling: a. Plate cells on coverslips or in multi-well plates and culture until they reach the desired confluency. b. Gently wash the cells once with pre-warmed PBS. c. Replace the standard culture medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools. d. Replace the medium with methionine-free medium containing 50-100 µM AHA and incubate for 1-4 hours. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Cell Fixation and Permeabilization: a. After incubation, wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order: i. 950 µL PBS ii. 2 µL of 100 mM CuSO₄ (final concentration: 200 µM) iii. 10 µL of 50 mM THPTA (optional, final concentration: 500 µM) iv. 10 µL of 1 mM this compound (final concentration: 10 µM) v. 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 2.5 mM) b. Aspirate the PBS from the cells and add the click reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.
-
Imaging and Analysis: a. (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI). b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with standard FITC/GFP filter sets. For flow cytometry, scrape and resuspend the cells in a suitable buffer.
Application Example: Visualizing mTOR Pathway Activity
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism, with a key role in controlling protein synthesis.[10][11][13] Activation of the mTORC1 complex leads to the phosphorylation of downstream targets like 4E-BP1 and S6K1, which in turn promotes the initiation and elongation phases of translation.[13][14] By using the metabolic labeling protocol described above, it is possible to visualize changes in global protein synthesis in response to mTOR activation or inhibition. For example, treating cells with an mTOR inhibitor like rapamycin (B549165) is expected to decrease the fluorescent signal from ATTO 488, reflecting a reduction in nascent protein synthesis.
Caption: Simplified mTOR pathway for protein synthesis regulation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic labeling | Increase incubation time with AHA or use a higher concentration. Ensure methionine-free conditions during starvation and labeling. |
| Incomplete click reaction | Prepare sodium ascorbate solution fresh. Ensure correct concentrations of all click reaction components. Use a copper ligand like THPTA to improve reaction efficiency. | |
| Incompatible cell type | Some cell types may have lower rates of protein synthesis. Increase labeling time or use a positive control. | |
| High background fluorescence | Non-specific binding of the dye | Increase the number of wash steps after the click reaction. Include 0.1% Tween 20 in the wash buffer. |
| Autofluorescence | Use appropriate filters and acquisition settings. Consider using a dye with a longer wavelength if autofluorescence is a significant issue. | |
| Cell death or morphological changes | Cytotoxicity of reagents | Titrate the concentration of AHA and this compound to find the optimal balance between signal and viability. Reduce the concentration of CuSO₄, as copper can be toxic to cells. |
Concluding Remarks
This compound is a versatile and robust tool for the fluorescent detection of metabolically labeled biomolecules. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their studies of cellular dynamics. The high specificity of the click reaction, combined with the excellent photophysical properties of ATTO 488, enables high-resolution imaging and quantitative analysis of nascent biomolecule synthesis in a variety of biological contexts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ATTO 488 alkyne_TargetMol [targetmol.com]
- 3. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 8. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin | Semantic Scholar [semanticscholar.org]
- 10. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATTO 488 Alkyne Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of ATTO 488 alkyne to azide-modified antibodies. The protocols described herein utilize click chemistry, a highly efficient and specific bioorthogonal reaction, to form a stable triazole linkage between the fluorescent dye and the antibody. This method is widely applicable in various research and development areas, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs).
Introduction to this compound and Click Chemistry
ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4] These properties make it an ideal candidate for sensitive detection in various biological applications. The alkyne functional group on ATTO 488 allows for its covalent attachment to molecules containing an azide (B81097) group through a reaction known as "click chemistry".
Click chemistry encompasses a set of reactions that are rapid, selective, and high-yielding.[][6][7] For bioconjugation, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to efficiently form a 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[6][8][] While highly efficient, the potential cytotoxicity of the copper catalyst requires careful consideration and the use of stabilizing ligands in cellular applications.[10][11]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry variant that employs a strained cyclooctyne, which reacts spontaneously with an azide.[][12][13][14][] The absence of a cytotoxic catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[][14][]
The choice between CuAAC and SPAAC depends on the specific experimental requirements, such as the tolerance of the biological system to copper and the desired reaction kinetics.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with ATTO 488 and its conjugation to antibodies.
Table 1: Spectroscopic Properties of ATTO 488
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | 501 nm | [16] |
| Emission Maximum (λem) | 523 nm | [3][16] |
| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ | [2][16] |
| Fluorescence Quantum Yield (η) | 80% | [2] |
| Fluorescence Lifetime (τ) | 4.1 ns | [2] |
Table 2: Recommended Reaction Parameters for Antibody Conjugation
| Parameter | CuAAC | SPAAC | Reference |
| Antibody Concentration | 1-10 mg/mL | 1-10 mg/mL | [17] |
| Molar Ratio (Dye:Antibody) | 4:1 to 10:1 | 4:1 to 10:1 | [8] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Room Temperature (20-25°C) or 37°C | [8][13] |
| Reaction Time | 30-60 minutes | 2-4 hours | [8][17] |
| pH | 7.0 - 8.5 | 7.0 - 7.4 | [13][18] |
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The antibody solution should be free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these can interfere with some labeling chemistries.[2] If the antibody is in an incompatible buffer, dialysis against PBS is recommended.[2][19] The presence of stabilizers like BSA or gelatin can also hinder the reaction and should be removed.[19]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified antibody using a copper(I) catalyst.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Copper-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 200 mM in water)
-
Reducing agent, e.g., Sodium Ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)
-
Spin desalting columns for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Prepare Antibody:
-
Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified antibody with the desired molar excess of this compound (typically 4-10 equivalents).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[8]
-
Add the Cu(I)/THPTA complex to the antibody-dye mixture (e.g., 25 equivalents relative to the azide).[8]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[8]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[8]
-
-
Purification:
-
Remove unreacted dye and other small molecules using a spin desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 501 nm.
-
Workflow for CuAAC Conjugation
Caption: Workflow for CuAAC conjugation of this compound to an azide-modified antibody.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to an azide-modified antibody. For this reaction, the antibody would need to be modified with a strained alkyne (e.g., DBCO, BCN), and the ATTO 488 would need to have an azide functionality. Alternatively, and more relevant to the prompt, if the antibody is azide-modified, a strained alkyne version of ATTO 488 would be required. Assuming the use of a commercially available strained alkyne-dye conjugate with an azide-modified antibody:
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
Strained alkyne-modified ATTO 488 (e.g., ATTO 488-DBCO)
-
Anhydrous DMSO
-
Spin desalting columns for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the strained alkyne-modified ATTO 488 in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Prepare Antibody:
-
Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified antibody with the desired molar excess of the strained alkyne-ATTO 488 (typically 4-10 equivalents).
-
-
Incubation:
-
Purification:
-
Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 501 nm.
-
Workflow for SPAAC Conjugation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATTO 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 6. bioclone.net [bioclone.net]
- 7. interchim.fr [interchim.fr]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jove.com [jove.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 17. benchchem.com [benchchem.com]
- 18. ATTO 488 Conjugation kit | Easy ATTO 488 Labelling (ab269896) | Lightning-Link® | Abcam [abcam.com]
- 19. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Tracking Viral Particles with ATTO 488 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic tracking of individual viral particles during the infection process is crucial for understanding the molecular mechanisms of viral entry, trafficking, and replication. This knowledge is paramount for the development of novel antiviral therapies and vaccine strategies. ATTO 488 alkyne is a highly suitable fluorescent probe for this purpose, offering exceptional photostability, high fluorescence quantum yield, and excellent water solubility.[1][2][3][4] Its alkyne functional group allows for covalent labeling of azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[5]
This document provides detailed application notes and experimental protocols for the labeling of viral particles with this compound and their subsequent use in single-virus tracking studies. The primary method described is the metabolic incorporation of azido (B1232118) sugars into the glycoproteins of enveloped viruses, followed by a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with this compound.
Data Presentation
Photophysical Properties of ATTO 488
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 501 nm | [4] |
| Maximum Emission Wavelength (λem) | 523 nm | [4] |
| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φf) | 0.80 | [4] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [4] |
Quantitative Parameters of Viral Labeling and Infectivity
| Virus Type | Labeling Method | Average Number of Envelope Glycoproteins per Virion | Labeling Efficiency | Impact on Viral Infectivity | Reference |
| Human Immunodeficiency Virus (HIV-1) | Metabolic Labeling (Azido Sugar) | 8-10 trimers | Not explicitly quantified for ATTO 488 | Minimal to moderate reduction | [6][7] |
| Simian Immunodeficiency Virus (SIV) | Metabolic Labeling (Azido Sugar) | 70-79 trimers (mutant) | Not explicitly quantified for ATTO 488 | Minimal to moderate reduction | [6] |
| Influenza A Virus (IAV) | Metabolic Labeling (Azido Sugar) | ~300-400 hemagglutinin trimers | High | Minimal reduction reported with similar methods | [8] |
| Hepatitis C Virus (HCV) | Metabolic Labeling (Azido Sugar) | Heterogeneous | Not explicitly quantified for ATTO 488 | Dependent on labeling density | [9] |
| Herpes Simplex Virus 1 (HSV-1) | Metabolic Labeling (Azido Sugar) | At least 12 O-glycosylated sites on gC | High | Dependent on labeling density | [10] |
Note: Labeling efficiency and impact on infectivity are highly dependent on the specific virus, host cell line, and experimental conditions. The data presented are representative and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Metabolic Labeling of Enveloped Viruses with Azido Sugars
This protocol describes the incorporation of an azide-functionalized monosaccharide, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), into the glycoproteins of enveloped viruses during their replication in host cells.[11]
Materials:
-
Virus stock
-
Permissive host cell line
-
Cell culture medium and supplements
-
Ac4ManNAz (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in a culture vessel and grow to the desired confluency for virus infection.
-
Prepare the metabolic labeling medium by supplementing the regular cell culture medium with Ac4ManNAz to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and replace it with the metabolic labeling medium.
-
Incubate the cells for 48-72 hours to allow for the incorporation of the azido sugar into cellular and viral glycoproteins.
-
Infect the cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient to allow for robust virus replication and budding. This will vary depending on the virus.
-
Harvest the virus-containing supernatant.
-
Clarify the supernatant by low-speed centrifugation (e.g., 3,000 x g for 15 minutes at 4°C) to remove cells and large debris.
-
The clarified supernatant containing azide-modified virions is now ready for purification.
Protocol 2: Purification of Azide-Modified Virions
Purification is essential to remove unincorporated azido sugars and cellular proteins before the click chemistry reaction. Ultracentrifugation through a sucrose (B13894) cushion is a common method.[12][13][14]
Materials:
-
Clarified virus-containing supernatant
-
Sucrose solutions (e.g., 20% and 60% w/v in PBS)
-
Ultracentrifuge and appropriate rotors (e.g., SW 41 Ti)
-
Ultracentrifuge tubes
-
PBS
Procedure:
-
Carefully layer a 20% sucrose cushion over a 60% sucrose cushion in an ultracentrifuge tube.
-
Gently overlay the clarified virus-containing supernatant onto the sucrose gradient.
-
Perform ultracentrifugation at a speed and duration appropriate for the specific virus (e.g., 100,000 x g for 2 hours at 4°C).
-
After centrifugation, a visible virus band should be present at the interface of the two sucrose layers.
-
Carefully aspirate and discard the supernatant above the virus band.
-
Collect the virus band using a sterile syringe and needle.
-
Dilute the collected virus in PBS and pellet it by another round of ultracentrifugation (e.g., 100,000 x g for 1.5 hours at 4°C) to remove the sucrose.
-
Resuspend the purified, azide-modified virus pellet in a small volume of PBS.
Protocol 3: Copper-Catalyzed Click Reaction with this compound
This protocol describes the covalent attachment of this compound to the azide-modified virions.
Materials:
-
Purified azide-modified virus suspension
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
-
PBS
Procedure:
-
In a microcentrifuge tube, combine the purified azide-modified virus suspension with PBS.
-
Add THPTA to the virus suspension to a final concentration of 1 mM.
-
Add this compound to a final concentration of 100-200 µM.
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
The ATTO 488-labeled virions are now ready for final purification.
Protocol 4: Purification of Labeled Virions
This final purification step removes unreacted this compound and reaction components.
Materials:
-
Labeled virus reaction mixture
-
Sucrose density gradient solutions or size exclusion chromatography column
-
Ultracentrifuge and appropriate rotors (if using gradient)
-
PBS
Procedure (Option 1: Sucrose Density Gradient):
-
Prepare a continuous or step sucrose gradient (e.g., 20-60% in PBS).[15]
-
Layer the click reaction mixture onto the gradient.
-
Perform ultracentrifugation (e.g., 150,000 x g for 3 hours at 4°C).
-
The fluorescently labeled virus band can be visualized with a UV lamp.
-
Collect the labeled virus band.
-
Remove the sucrose by dialysis against PBS or by pelleting and resuspending the virus in PBS.
Procedure (Option 2: Size Exclusion Chromatography):
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS.
-
Apply the click reaction mixture to the column.
-
Elute with PBS and collect the fractions.
-
The labeled virus will elute in the void volume, separated from the smaller, unreacted dye molecules.
Protocol 5: Assessing Viral Infectivity
It is crucial to determine the effect of the labeling procedure on viral infectivity. The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is a common method.[16]
Materials:
-
Labeled and unlabeled (control) virus stocks
-
Permissive host cell line
-
96-well cell culture plates
-
Cell culture medium
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of both the labeled and unlabeled virus stocks.
-
Infect replicate wells of cells with each virus dilution. Include uninfected control wells.
-
Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.
-
Observe the wells for the presence or absence of CPE at each dilution.
-
Calculate the TCID₅₀ titer for both labeled and unlabeled viruses using the Reed-Muench or Spearman-Kärber method.
-
Compare the titers to determine the impact of labeling on infectivity.
Mandatory Visualizations
Experimental Workflow for Labeling and Tracking Viral Particles
Caption: Workflow for labeling viral particles with this compound.
Signaling Pathway: Clathrin-Mediated Endocytosis of a Virus
Caption: Clathrin-mediated endocytosis pathway for viral entry.[1]
Signaling Pathway: Caveolin-Mediated Endocytosis of a Virus
Caption: Caveolin-mediated endocytosis pathway for viral entry.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress on the labeling and single-particle tracking technologies of viruses. | Semantic Scholar [semanticscholar.org]
- 3. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Virus entry paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Single-Virus Tracking: From Imaging Methodologies to Virological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viral entry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Virus entry: molecular mechanisms and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Specific Real-Time Tracking of Single Virus Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ATTO 488 Alkyne Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of ATTO 488 alkyne in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a fluorescent label featuring a terminal alkyne group, designed for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted "click chemistry". It is characterized as a hydrophilic dye with excellent water solubility.[1][2][3][4][5] This hydrophilicity generally minimizes the tendency for aggregation in aqueous environments.[6]
Q2: I am observing aggregation with my this compound. What are the potential causes?
A2: While this compound itself has a low propensity for aggregation in aqueous solutions, several factors can contribute to this issue:
-
High Concentrations: Preparing stock solutions at excessively high concentrations may lead to aggregation.
-
Suboptimal Solvents: While water-soluble, the choice of solvent for stock solutions and reaction buffers is critical. Using a less-than-ideal solvent or a mixture where the dye has lower solubility can cause it to precipitate or aggregate.
-
Properties of the Conjugated Molecule: The molecule to which you are attaching the this compound may be hydrophobic, and the resulting conjugate could have a higher tendency to aggregate.
-
Low Temperatures: Storing stock solutions at very low temperatures (e.g., -80°C) might cause the dye to come out of solution, especially in certain organic solvents.
-
Contaminants: The presence of contaminants in the solution can sometimes initiate aggregation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For preparing stock solutions of this compound, polar aprotic solvents are generally recommended. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[1][7]
-
A mixture of DMSO and t-BuOH (1:1) has also been suggested for click chemistry applications.[8]
It is crucial to use anhydrous and amine-free solvents to ensure the stability and reactivity of the alkyne group.[1]
Q4: How should I store my this compound, both as a solid and in solution?
A4: Proper storage is essential to maintain the quality and performance of this compound:
-
Solid Form: The lyophilized solid should be stored at -20°C, protected from light and moisture.[1][3][8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1]
-
Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. For long-term storage, freezing at -20°C is recommended.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound aggregation.
Issue: Visible Precipitate or Aggregates in Stock Solution
| Potential Cause | Recommended Action | Expected Outcome |
| Concentration Too High | Prepare a fresh stock solution at a lower concentration (e.g., 1-10 mM). | A clear, precipitate-free solution. |
| Inappropriate Solvent | Dissolve the this compound in a recommended polar aprotic solvent such as DMSO or DMF.[1][7] | Complete dissolution of the dye. |
| Poor Solvent Quality | Use fresh, anhydrous, and amine-free solvents for preparing stock solutions. | Enhanced stability and solubility of the dye. |
| Precipitation at Low Temperature | If the precipitate appears after freezing, gently warm the solution to room temperature and vortex briefly to redissolve. | The precipitate should go back into solution. |
Issue: Aggregation During Click Chemistry Reaction
| Potential Cause | Recommended Action | Expected Outcome |
| Hydrophobic Conjugate | If the molecule being labeled is hydrophobic, consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to the reaction buffer. | Improved solubility of the conjugate and prevention of aggregation. |
| High Reagent Concentration | While click chemistry reactions are often more efficient at higher concentrations, if aggregation is observed, try diluting the reaction mixture.[8] | A clear reaction mixture throughout the incubation period. |
| Buffer Incompatibility | Ensure the reaction buffer is compatible with all components. In some cases, adjusting the pH or ionic strength of the buffer can help. For oligonucleotide labeling, a Tris-HCl buffer at pH 8.3 has been suggested if the reaction does not work well in water.[8] | A stable and homogeneous reaction solution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes until the dye is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use tubes and store at -20°C, protected from light.[8]
Protocol for a General Click Chemistry Reaction
This protocol provides a general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Prepare Reactants:
-
Prepare a stock solution of your azide-containing molecule in a suitable buffer or solvent.
-
Thaw an aliquot of your this compound stock solution.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Your azide-containing molecule.
-
This compound (typically at a 2-10 fold molar excess over the azide).[8]
-
Copper(II) sulfate (B86663) solution.
-
A copper(I)-stabilizing ligand (e.g., THPTA).
-
A freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
-
-
Incubation: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37-45°C) for 30 minutes to 2 hours.[8] The reaction can be accelerated by increasing the temperature.[8]
-
Purification: Purify the labeled conjugate to remove excess dye and other reaction components. This can be achieved by methods such as precipitation, gel filtration, or HPLC.[8][9]
Visual Guides
Caption: A flowchart for troubleshooting this compound aggregation.
Caption: A workflow for a typical CuAAC click chemistry reaction.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. AATOM(TM) 488 alkyne | AAT Bioquest | Biomol.com [biomol.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting ATTO 488 Alkyne Photostability in Live-Cell Imaging
Welcome to the technical support center for ATTO 488 alkyne applications in live-cell imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in live-cell imaging?
This compound is a fluorescent dye belonging to the ATTO family of high-performance fluorophores. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] The "alkyne" modification allows it to be covalently attached to target molecules within living cells via a bioorthogonal reaction known as "click chemistry". This specificity and the dye's brightness make it an excellent choice for visualizing dynamic cellular processes with high signal-to-noise ratios.
Q2: What are the main challenges when using this compound in live-cell imaging?
The primary challenges include:
-
Photobleaching: Although ATTO 488 is known for its high photostability, intense or prolonged illumination can still lead to a decrease in fluorescence signal.
-
High Background Fluorescence: This can be caused by unbound dye, non-specific binding, or autofluorescence from the cells or medium.[2][3][4]
-
Suboptimal Click Chemistry Reaction: Inefficient labeling can result in a weak signal. This can be due to issues with the copper catalyst (in CuAAC) or the kinetics of the strain-promoted reaction (SPAAC).
-
Cytotoxicity: The copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells.[5][6][7][8]
Q3: How does the photostability of this compound compare to other green fluorescent dyes in live-cell imaging?
Troubleshooting Guides
Issue 1: Rapid Photobleaching of this compound Signal
Possible Causes and Solutions
| Cause | Solution |
| Excessive Laser Power | Reduce the laser power to the minimum level required for adequate signal detection. Start with a low laser power and gradually increase it until a satisfactory signal is achieved. |
| Long Exposure Times | Use the shortest possible exposure time that provides a good signal-to-noise ratio. |
| Frequent Image Acquisition | Reduce the frequency of image acquisition in time-lapse experiments to the minimum necessary to capture the biological process of interest. |
| Oxygen-Mediated Photodamage | De-gas your imaging medium or use an oxygen scavenging system in your imaging chamber to reduce the concentration of reactive oxygen species. |
| Lack of Antifade Reagents | For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, consider commercially available live-cell compatible antifade reagents. |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Cause | Solution |
| Excess Unbound Dye | Increase the number and duration of wash steps after the click chemistry labeling procedure to thoroughly remove any unbound this compound. |
| Non-Specific Binding of the Dye | Include a blocking step (e.g., with BSA) before the labeling reaction. Optimize the concentration of the dye; higher concentrations can lead to increased non-specific binding. |
| Cellular Autofluorescence | Image an unlabeled control sample to determine the level of autofluorescence. If significant, consider using a dye with a longer wavelength (e.g., in the red or far-red spectrum) as autofluorescence is often more prominent in the blue and green channels. Use a phenol (B47542) red-free imaging medium. |
| Contaminated Imaging Medium or Labware | Use fresh, high-quality imaging medium and ensure that all labware (e.g., imaging dishes, coverslips) is clean. |
Issue 3: Weak or No Fluorescence Signal
Possible Causes and Solutions
| Cause | Solution |
| Inefficient Click Chemistry Reaction (CuAAC) | Ensure all components of the reaction (copper sulfate (B86663), reducing agent, ligand) are fresh and at the correct concentrations. Optimize the reaction time and temperature. Ensure the pH of the reaction buffer is appropriate. |
| Inefficient Click Chemistry Reaction (SPAAC) | The kinetics of SPAAC can be slower than CuAAC. Ensure a sufficient incubation time for the reaction to proceed to completion. The choice of cyclooctyne (B158145) can also affect the reaction rate. |
| Low Abundance of the Target Molecule | If your target is expressed at low levels, consider methods to increase its expression or use signal amplification techniques. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for ATTO 488 (Excitation max: 501 nm, Emission max: 523 nm). |
| Cellular Efflux of the Dye | Some cell types may actively pump out fluorescent dyes. If this is suspected, consider using efflux pump inhibitors, but be aware of their potential off-target effects. |
Experimental Protocols
Protocol 1: Live-Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling azide-modified biomolecules in live cells with this compound. Optimization will be required for specific cell types and target molecules.
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Azide-modified molecule of interest introduced into the cells (e.g., via metabolic labeling).
-
This compound.
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (B8700270).
-
Live-cell imaging medium (phenol red-free).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom imaging dishes. Introduce the azide-modified molecule and incubate for the appropriate duration to allow for its incorporation into the target biomolecule.
-
Prepare Click Reaction Mix:
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the final labeling solution in live-cell imaging medium. A common starting point is:
-
50 µM CuSO4
-
250 µM THPTA
-
10-50 µM this compound
-
1 mM Sodium Ascorbate
-
-
Add the labeling solution to the cells and incubate for 5-30 minutes at 37°C. The optimal time will depend on the specific reaction and cell type.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed live-cell imaging medium.
-
Proceed with live-cell imaging using appropriate filter sets for ATTO 488.
-
Protocol 2: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst.
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Azide-modified molecule of interest introduced into the cells.
-
ATTO 488-DBCO or other strained alkyne derivative.
-
Live-cell imaging medium (phenol red-free).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Follow the same procedure as for CuAAC to prepare the cells with the incorporated azide-modified molecule.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the labeling solution by diluting the ATTO 488-strained alkyne in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-20 µM).
-
Add the labeling solution to the cells and incubate for 30-120 minutes at 37°C. The optimal time will depend on the specific strained alkyne and the target molecule.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed live-cell imaging medium.
-
Proceed with live-cell imaging.
-
Visualizations
Caption: General workflow for live-cell imaging using this compound and click chemistry.
Caption: Troubleshooting logic for addressing rapid photobleaching of this compound.
Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for live-cell labeling.
References
- 1. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
solving ATTO 488 alkyne solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with ATTO 488 alkyne.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffer. What should I do?
While ATTO 488 is designed to be a hydrophilic dye with good water solubility, preparing highly concentrated aqueous stock solutions can be challenging.[1][2][3] It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous reaction buffer.
-
Recommended Solvents: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the preferred solvents for creating stock solutions.[1]
-
Procedure: Dissolve the solid this compound in a small volume of DMSO or DMF to create a stock solution of, for example, 10 mM. Ensure the dye is completely dissolved by gentle vortexing or pipetting. This stock solution can then be added to your aqueous buffer for the final reaction concentration.
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my aqueous reaction mixture. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer can occur if the final concentration of the dye is too high or if components in the buffer reduce its solubility.
-
Reduce Final Concentration: Try lowering the final concentration of the this compound in your reaction.
-
Optimize Buffer Composition:
-
pH: For some click chemistry reactions, a slightly basic pH (e.g., Tris-HCl pH 8.3) can be beneficial.[4]
-
Co-solvents: The presence of a small percentage of an organic co-solvent (like DMSO or tert-butanol) in the final reaction mixture can help maintain the dye's solubility.[4] A common practice is to ensure the final concentration of DMSO is between 1-5%.
-
-
Order of Addition: Add the this compound stock solution to the reaction buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.
Q3: Can I dissolve this compound directly in water?
While ATTO 488 is described as having excellent water solubility, achieving high concentrations by dissolving the solid directly in water can be difficult and is generally not recommended for preparing concentrated stock solutions.[2][3][5] For optimal results and to ensure complete dissolution, it is best practice to first create a stock solution in an appropriate organic solvent like DMSO.[1]
Q4: How should I store my this compound stock solution?
Proper storage is crucial to maintain the stability and performance of your this compound.
-
Solid Form: Store the solid, lyophilized dye at -20°C, protected from light and moisture.[1] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[1]
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.
Solubility Data
The following table summarizes the recommended solvents for preparing this compound stock solutions.
| Solvent | Recommended Use | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions | 1-10 mM | Use high-quality, anhydrous DMSO.[1] |
| Dimethylformamide (DMF) | Alternative for stock solutions | 1-10 mM | Use high-quality, anhydrous DMF.[1] |
| DMSO/tert-Butanol (1:1) | Recommended for oligonucleotide labeling | Up to 50 mM | A specific recommendation for preparing highly concentrated stocks for click chemistry.[4] |
| Water | Dilution of stock solutions; final reaction buffer | Dependent on buffer composition | Direct dissolution of solid dye is not recommended for high concentrations.[2][3][5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Equilibrate the Vial: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[1]
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~741 g/mol ), add approximately 135 µL of DMSO.
-
Dissolution: Gently vortex the vial or pipette the solution up and down until the dye is completely dissolved. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C, protected from light.
General Protocol for a Copper-Catalyzed Click Chemistry (CuAAC) Reaction
This protocol is a general guideline. Optimization may be required for your specific application.
-
Prepare Reactants:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., water or a buffer compatible with your molecule).
-
Prepare a fresh stock solution of a copper (I) source, such as copper (II) sulfate (B86663) with a reducing agent like sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) if required for your protocol.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your azide-containing molecule with the appropriate reaction buffer.
-
Add the this compound stock solution to the reaction mixture to the desired final concentration. Ensure thorough mixing.
-
Add the copper catalyst and ligand to initiate the reaction. The final reaction volume will depend on your experimental scale.
-
-
Incubation:
-
Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37-45°C) for 30 minutes to 2 hours.[4] Protect the reaction from light.
-
-
Purification:
-
Purify the labeled product from excess dye and reaction components using an appropriate method, such as ethanol (B145695) precipitation (for oligonucleotides), size exclusion chromatography, or dialysis.[4]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Impact of Copper Catalyst on Cell Viability in ATTO 488 Alkyne Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed click chemistry for ATTO 488 alkyne labeling of live cells.
Troubleshooting Guide
This guide addresses common issues related to cell viability and labeling efficiency during copper-catalyzed this compound labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | Copper Toxicity: The Cu(I) catalyst is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[1][2][3] | 1. Reduce Copper Concentration: Titrate the copper sulfate (B86663) (CuSO₄) concentration to the lowest effective level. 2. Use a Chelating Ligand: Incorporate a copper-chelating ligand such as THPTA, BTTAA, or L-histidine to stabilize the Cu(I) ion and reduce its toxicity.[1][4] A 5:1 ligand-to-copper ratio is often a good starting point.[4][5] 3. Minimize Incubation Time: Reduce the duration of cell exposure to the copper catalyst. 4. Consider Copper-Free Alternatives: For highly sensitive cell lines, switch to a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6][7][8][9] |
| Weak or No ATTO 488 Signal | Inefficient Click Reaction: The catalytic activity of copper may be compromised. | 1. Use Fresh Reagents: Prepare fresh sodium ascorbate (B8700270) solution for each experiment as it readily oxidizes.[5] 2. Optimize Reagent Concentrations: Ensure the optimal concentrations of your this compound, azide-modified molecule, copper, ligand, and reducing agent are used. 3. Avoid Interfering Buffers: Do not use Tris-based buffers, as the amine groups can chelate copper.[5] Phosphate-buffered saline (PBS) or HEPES are recommended alternatives.[5] |
| Catalyst Inactivation: The active Cu(I) can be oxidized to the inactive Cu(II) state by dissolved oxygen.[5] | Degas Solutions: Remove dissolved oxygen from your buffers and reaction mixtures.[5] | |
| Steric Hindrance: The alkyne or azide (B81097) moiety on your molecule of interest may be inaccessible. | Denaturing Conditions: If compatible with your experimental goals, consider performing the labeling under mild denaturing conditions (e.g., with a low concentration of SDS).[5] | |
| High Background Fluorescence | Non-specific Staining: The this compound probe may be binding non-specifically to cellular components. | 1. Improve Washing Steps: Increase the number and duration of washing steps after the labeling reaction.[4] 2. Reduce Probe Concentration: Titrate the concentration of the this compound to the lowest effective level.[4] |
| Inconsistent Results | Reagent Instability: The Cu(I) catalyst is prone to oxidation. | Prepare Fresh Catalyst Premix: Always use a freshly prepared mixture of the copper source, ligand, and reducing agent. |
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst toxic to live cells in click chemistry?
A1: The conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizes a copper(I) catalyst that is cytotoxic.[1][2] This toxicity primarily stems from the generation of reactive oxygen species (ROS) when the copper catalyst interacts with molecular oxygen, a process that can be exacerbated by the reducing agents like sodium ascorbate used in the reaction.[1] ROS can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death pathways like apoptosis.[1]
Q2: What are the primary methods to reduce copper-induced cytotoxicity?
A2: There are two main strategies to mitigate copper toxicity in live-cell labeling:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using chelating ligands that stabilize the copper(I) ion.[1] These ligands not only reduce the toxicity of copper but can also enhance the rate of the click reaction.[4][10] Commonly used ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[4]
-
Copper-Free Click Chemistry: This involves using bioorthogonal reactions that do not require a copper catalyst.[1] The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) that reacts efficiently with an azide without the need for a catalyst.[2][6][7][8][9]
Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?
A3: SPAAC is a type of "copper-free" click chemistry that relies on the high ring strain of a cyclooctyne derivative (like DBCO or DIFO) to accelerate the reaction with an azide.[6] This reaction proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it highly suitable for live-cell imaging applications.[9]
Q4: Can I use Tris buffer for my copper-catalyzed labeling reaction?
A4: It is generally not recommended to use Tris-based buffers for CuAAC reactions. The amine groups in the Tris buffer can chelate the copper ions, which can inhibit the catalytic activity and lead to lower reaction efficiency.[5] It is preferable to use non-coordinating buffers such as PBS or HEPES.[5]
Q5: How can I be sure that the observed cytotoxicity is from the copper and not the this compound itself?
A5: To determine the source of cytotoxicity, you should perform control experiments. This includes treating your cells with each component of the reaction mixture individually (i.e., cells with only this compound, cells with only the copper catalyst and ligand, etc.) and in various combinations. A cell viability assay, such as an MTT or trypan blue exclusion assay, can then be used to quantify the cytotoxic effects of each component.
Quantitative Data on Cell Viability
The following table summarizes representative data on the impact of copper and ligands on cell viability. Note that specific results can vary depending on the cell type, reagent concentrations, and incubation times.
| Cell Line | Copper (CuSO₄) Concentration | Ligand (Concentration) | Incubation Time | Cell Viability (%) |
| OVCAR5 | 100 µM | Ligand 1 (200 µM) | 10 minutes | ~75%[11][12] |
| Jurkat | 50 µM | THPTA (250 µM) | 5 minutes | No significant loss in viability[10][13] |
| LNCaP | 75 µM | BTTES (450 µM) | 3 minutes | No apparent toxicity[14] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed this compound Labeling of Live Cells
-
Cell Preparation: Culture cells to the desired confluency. If applicable, metabolically label the cells with an azide-modified substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate in water.
-
-
Labeling Cocktail Preparation (prepare fresh):
-
In a microcentrifuge tube, mix the CuSO₄ and ligand solutions.
-
Add the this compound.
-
Finally, add the sodium ascorbate solution. The final concentrations will need to be optimized, but a starting point could be 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate.[13]
-
-
Cell Labeling:
-
Wash the cells once with a pre-warmed, serum-free medium or PBS.
-
Add the labeling cocktail to the cells and incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the labeling cocktail and wash the cells three times with PBS or culture medium to remove any unreacted reagents.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for ATTO 488.
-
Visualizations
Caption: Experimental workflow for this compound labeling of live cells.
Caption: Signaling pathway of copper-induced cytotoxicity in live cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted ATTO 488 Alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted ATTO 488 alkyne from their samples after click chemistry labeling.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The most common methods for removing small molecules like unreacted this compound from larger biomolecules (e.g., proteins, oligonucleotides) are:
-
Precipitation: This method uses a solvent in which the biomolecule is insoluble, causing it to precipitate while the unreacted dye remains in the solution. Ethanol (B145695) precipitation is commonly used for oligonucleotides.[1][2]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. The larger, labeled biomolecules pass through the column more quickly than the smaller, unreacted dye molecules.[3][4] Desalting columns are a common application of this method.
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the small, unreacted dye molecules to diffuse out of the sample into a larger volume of buffer, while retaining the larger, labeled biomolecules.[5][6][7]
Q2: How do I choose the best method for my sample?
A2: The choice of method depends on several factors, including the type and size of your biomolecule, the sample volume, and the required purity. The following table provides a general comparison of the methods:
| Feature | Precipitation | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Differential solubility | Separation by molecular size | Diffusion across a semi-permeable membrane |
| Best suited for | Oligonucleotides, DNA[1][2] | Proteins, peptides, oligonucleotides[3] | Proteins, large biomolecules |
| Speed | Fast (can be under 30 minutes) | Fast (typically 5-15 minutes for spin columns)[8] | Slow (can take several hours to overnight)[4][5] |
| Sample Volume | Wide range | Small to medium (spin columns) or larger (gravity columns) | Small to large |
| Efficiency | Can be highly efficient, but may co-precipitate some dye | Generally very efficient for dye removal | High efficiency with sufficient buffer exchanges |
| Biomolecule Recovery | Can be variable, with potential for sample loss | Generally high, but some dilution may occur | High, but sample can be diluted[6] |
| Cost | Low | Low to moderate (depending on columns) | Low |
Q3: Can I use precipitation to remove unreacted dye from my protein sample?
A3: While precipitation is more commonly used for oligonucleotides, it can also be used for proteins. Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can effectively concentrate protein samples and remove small molecules.[9] However, there is a risk of protein denaturation and loss of activity, so conditions must be optimized carefully.
Q4: What should I consider when using size exclusion chromatography (desalting columns)?
A4: Key considerations include:
-
Molecular Weight Cut-Off (MWCO): Choose a resin with a MWCO that is significantly smaller than your labeled biomolecule but larger than the this compound (MW ~790 g/mol ). For most proteins, a 5-10 kDa MWCO resin is suitable.
-
Column Size: Select a column with a bed volume appropriate for your sample volume to ensure good separation.
-
Sample Preparation: Ensure your sample is free of particulates before loading it onto the column to prevent clogging.[10]
Q5: How can I optimize dialysis for removing the unreacted dye?
A5: To optimize dialysis:
-
MWCO of the Membrane: Use a dialysis membrane with a MWCO that is significantly smaller than your biomolecule. A 3-5 kDa MWCO is often a good choice for many proteins.[6]
-
Buffer Volume: Use a large volume of dialysis buffer (dialysate), at least 100-200 times the sample volume, to maintain a steep concentration gradient.[5]
-
Buffer Changes: Perform several buffer changes to ensure complete removal of the unreacted dye.[5][6]
-
Stirring: Gently stir the dialysis buffer to prevent the buildup of a localized concentration of the dye at the membrane surface.[5]
-
Temperature: Dialysis is faster at room temperature than at 4°C, but consider the stability of your biomolecule.[6]
Troubleshooting Guides
Problem 1: Incomplete removal of unreacted this compound.
| Possible Cause | Suggested Solution |
| Precipitation: | |
| Insufficient washing of the pellet. | Wash the pellet one or two more times with the precipitation solvent. |
| Unreacted dye is trapped within the precipitate. | Ensure the pellet is fully resuspended in the wash solvent during each wash step. |
| Size Exclusion Chromatography (SEC): | |
| Incorrect MWCO of the resin. | Verify that the MWCO of the resin is appropriate for separating your biomolecule from the this compound. |
| Column overloading. | Do not exceed the recommended sample volume for the column. If necessary, split the sample and use multiple columns. |
| Sample too viscous. | Dilute the sample before loading it onto the column. |
| Dialysis: | |
| Insufficient dialysis time or buffer changes. | Increase the dialysis time and the number of buffer changes.[5][6] |
| Dialysis buffer volume is too small. | Use a much larger volume of dialysis buffer (at least 100-200 times the sample volume).[5] |
| No stirring of the dialysis buffer. | Gently stir the buffer throughout the dialysis process to maintain the concentration gradient.[5] |
Problem 2: Low recovery of the labeled biomolecule.
| Possible Cause | Suggested Solution |
| Precipitation: | |
| Biomolecule is partially soluble in the precipitation solvent. | Ensure you are using the correct precipitation solvent and conditions for your specific biomolecule. For proteins, consider a different precipitation method or an alternative purification technique. |
| Pellet is lost during washing steps. | Be careful when decanting the supernatant after centrifugation. Avoid disturbing the pellet. |
| Size Exclusion Chromatography (SEC): | |
| Non-specific binding of the biomolecule to the column resin. | Consult the column manufacturer's instructions for troubleshooting non-specific binding. Sometimes, adjusting the salt concentration of the buffer can help.[11] |
| Biomolecule is aggregating and getting trapped in the column. | Ensure your biomolecule is stable and soluble in the chosen buffer. Consider adding stabilizing agents if necessary. |
| Dialysis: | |
| Incorrect MWCO of the dialysis membrane (too large). | Double-check that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Leakage from the dialysis tubing or cassette. | Carefully inspect the dialysis device for any leaks before and during the process. |
| Protein precipitation during dialysis. | Ensure the dialysis buffer is compatible with your protein and maintains its stability. |
Experimental Protocols
Protocol 1: Ethanol Precipitation for Oligonucleotides
This protocol is adapted for the removal of unreacted this compound from oligonucleotide samples.
Materials:
-
Labeled oligonucleotide sample
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your labeled oligonucleotide sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 1 hour. For very small amounts of oligonucleotides, incubate overnight.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted this compound.
-
Gently wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully decant the 70% ethanol wash.
-
Air dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry.
-
Resuspend the purified oligonucleotide pellet in the desired volume of nuclease-free water or buffer.
Protocol 2: Size Exclusion Chromatography (Spin Column)
This protocol provides a general procedure for using a desalting spin column to remove unreacted this compound. Always refer to the manufacturer's specific instructions for your chosen column.
Materials:
-
Labeled protein or oligonucleotide sample
-
Desalting spin column with an appropriate MWCO (e.g., 7 kDa for proteins >20 kDa)
-
Equilibration buffer (the buffer you want your final sample to be in)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by twisting off the bottom closure and placing the column in a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,000-1,500 x g) to remove the storage solution.
-
Place the column in a new collection tube.
-
Equilibrate the column by adding the equilibration buffer to the top of the resin bed. Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step 2-3 times.
-
Place the column in a clean collection tube for sample collection.
-
Slowly apply your sample to the center of the resin bed.
-
Centrifuge the column for 2-3 minutes at the recommended speed to collect your purified, labeled biomolecule. The unreacted this compound will be retained in the column resin.
Protocol 3: Dialysis
This protocol outlines a general procedure for dialysis to remove unreacted this compound.
Materials:
-
Labeled protein sample
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis buffer (at least 100-200 times the sample volume)
-
Beaker or container for the dialysis buffer
-
Stir plate and stir bar
-
Clips for dialysis tubing (if using)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Carefully load your sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Securely seal the tubing with clips or close the cassette.
-
Place the sealed dialysis device in the container with the dialysis buffer. Ensure the device is fully submerged.
-
Place the container on a stir plate and begin gentle stirring.
-
Dialyze for 2-4 hours at the desired temperature (e.g., 4°C or room temperature).
-
Change the dialysis buffer. Discard the old buffer and replace it with a fresh, large volume of buffer.
-
Continue dialysis for another 2-4 hours or overnight for optimal removal of the unreacted dye.
-
For maximum purity, perform at least three buffer changes.
-
Carefully remove the dialysis device from the buffer and recover your purified sample.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. fishersci.com [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
ATTO 488 alkyne nonspecific binding reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the nonspecific binding of ATTO 488 alkyne in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent probe widely used in bioimaging and labeling. It contains an alkyne group that allows it to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed alkykine-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1] ATTO 488 is known for being a hydrophilic dye, a characteristic that helps to minimize nonspecific binding.[2][3]
Key Properties of ATTO 488:
| Property | Value | Reference |
| Excitation Maximum (λex) | 501 nm | [2] |
| Emission Maximum (λem) | 523 nm | [2] |
| Molar Extinction Coefficient | 9.0 x 10⁴ cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield | 80% | |
| Molecular Weight | ~741 g/mol |
Q2: What causes nonspecific binding of this compound?
Nonspecific binding of fluorescent probes like this compound can arise from several factors:
-
Hydrophobic Interactions: Although ATTO 488 is hydrophilic, residual hydrophobic interactions can still occur between the dye and cellular components, leading to nonspecific adhesion.
-
Electrostatic Interactions: Charged molecules can nonspecifically bind to oppositely charged surfaces within the cell or on the substrate.
-
Inadequate Blocking: Failure to effectively block nonspecific binding sites on the sample (e.g., cells or tissues) can lead to the dye binding to unintended targets.[4][5]
-
Excess Probe Concentration: Using a higher concentration of the fluorescent probe than necessary can increase the likelihood of nonspecific binding.[6]
-
Insufficient Washing: Inadequate washing steps after probe incubation can leave unbound dye molecules in the sample, contributing to high background fluorescence.[6]
Q3: How can I be sure that the signal I'm seeing is specific to my target?
Implementing proper controls is crucial for validating the specificity of your staining. Here are some essential controls:
-
No-Click Control: A sample that has been metabolically labeled with the azide but is not subjected to the click reaction with this compound. This control helps to assess the level of autofluorescence from the sample itself.
-
No-Azide Control: A sample that has not been metabolically labeled with the azide but is still subjected to the click reaction with this compound. This control is critical for determining the level of nonspecific binding of the this compound to cellular components.
-
Secondary Antibody Only Control (for immunofluorescence): If you are using an azide-modified secondary antibody, a control with only the secondary antibody (without the primary antibody) should be included to check for its nonspecific binding.
Troubleshooting Guide: High Background and Nonspecific Binding
This guide provides a systematic approach to troubleshooting and reducing high background and nonspecific binding when using this compound.
Problem: High background fluorescence obscuring the specific signal.
Below is a troubleshooting workflow to identify and address the source of high background.
Detailed Troubleshooting Steps
1. Optimize this compound Concentration
Using an excessively high concentration of the dye is a common cause of high background.
-
Recommendation: Perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions below and above that.
2. Enhance Blocking Efficiency
Inadequate blocking of nonspecific binding sites will lead to high background.
-
Recommendation:
-
Increase the incubation time and/or the concentration of your blocking agent.
-
Test different blocking agents. The optimal blocking agent can be application-dependent.
-
Comparison of Common Blocking Agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Single purified protein, reduces potential for cross-reactivity.[7][8] Good for phospho-specific antibody applications.[4][7][8] | Can be more expensive than milk. Some batches may contain contaminating IgGs.[5] |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and readily available.[7][8] Generally a very effective blocker. | Contains phosphoproteins (casein) which can interfere with phospho-specific antibody detection.[4][7][8] Contains biotin, which can interfere with avidin/biotin systems.[4] |
| Normal Serum (from the species of the secondary antibody) | 5-10% in PBS/TBS | Highly effective at reducing nonspecific binding of secondary antibodies.[5] | Can be expensive. Must be matched to the secondary antibody species. |
| Protein-Free Blockers | Varies by manufacturer | Eliminates potential cross-reactivity with protein-based blockers.[9] Useful for assays where protein contamination is a concern. | Can be more expensive. May not be as effective as protein-based blockers in all applications. |
3. Improve Washing Steps
Insufficient washing will leave unbound fluorescent probes in the sample.
-
Recommendation:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).
-
Include a mild detergent, such as 0.05-0.1% Tween-20, in your wash buffer to help remove nonspecifically bound molecules.
-
Experimental Protocols
Protocol 1: General Staining Protocol with this compound via Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells.
Protocol 2: Click Reaction Cocktail Preparation
This is an example recipe for a click chemistry reaction cocktail. Concentrations may need to be optimized for your specific application.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO or water)
-
Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the premix in the following order in a microcentrifuge tube:
-
PBS
-
This compound (final concentration typically 1-10 µM)
-
Copper(II) sulfate (final concentration typically 50-100 µM)
-
Ligand (final concentration typically 250-500 µM)
-
-
Vortex the solution gently.
-
Immediately before adding to the sample, add the sodium ascorbate (final concentration typically 1-5 mM) to initiate the reaction.
-
Vortex gently and immediately add the cocktail to your sample.
-
Incubate for 30-60 minutes at room temperature, protected from light.
Signaling Pathway and Logical Relationship Diagrams
Diagram: The Principle of Click Chemistry Labeling
This diagram illustrates the fundamental principle of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescently labeling a target molecule.
This technical support guide provides a starting point for addressing common issues related to the nonspecific binding of this compound. Remember that optimization is often necessary for each specific experimental system. By systematically troubleshooting and using appropriate controls, you can achieve high-quality, specific fluorescent labeling for your research.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 488 Alkyne in STED Microscopy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of ATTO 488 alkyne in Stimulated Emission Depletion (STED) microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in STED microscopy?
ATTO 488 is a fluorescent dye with high water solubility, strong light absorption, and a high fluorescence quantum yield.[1][2][3] Its alkyne modification allows it to be easily attached to molecules of interest via a copper-catalyzed reaction known as "Click Chemistry".[3][4] These properties, combined with its exceptional photostability, make ATTO 488 highly suitable for super-resolution microscopy techniques like STED.[1][2][3] In STED microscopy, a second laser (the STED laser) is used to deplete fluorescence in the outer region of the excitation focus, thereby increasing image resolution beyond the diffraction limit of light.[5][6][7]
Q2: My ATTO 488 signal is weak or noisy. What are the common causes and solutions?
Weak or noisy signals can stem from several factors, from labeling efficiency to imaging parameters. Below is a troubleshooting guide to address this issue.
-
Labeling Density: Insufficient labeling of the target structure is a primary cause of weak signals. For STED imaging, it is often recommended to use higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) to ensure an optimal density of fluorophores.[8]
-
Photobleaching: Although ATTO 488 is photostable, the high laser intensities used in STED can still cause photodegradation.[5][9] It is crucial to minimize exposure to the excitation laser and use the lowest possible laser power that still provides adequate signal.
-
Imaging Buffer: The composition of the imaging buffer can significantly impact fluorophore performance. For some dyes, the addition of an oxygen scavenger system (e.g., GLOX) and a thiol can increase photostability.[10]
-
Mounting Medium: The choice of mounting medium is critical. It should have a refractive index that matches the immersion oil of the objective lens (typically 1.518) to minimize aberrations.[8][11] Mowiol is often recommended for STED imaging.[8] Avoid mounting media containing DAPI or Hoechst when using a 592 nm STED line, as they can increase background noise.[12]
Q3: How can I improve the photostability of ATTO 488 during STED imaging?
Photostability is a key factor for achieving high-quality STED images.[5][13] While ATTO 488 has good intrinsic photostability, continuous exposure to high-intensity light will lead to bleaching.[9]
-
Minimize Excitation Power: Bleaching is strongly dependent on the excitation laser intensity.[13] Use the minimum power necessary to obtain a reasonable signal-to-noise ratio.
-
Optimize STED Laser Power: While higher STED power can lead to better resolution, it also increases photobleaching.[5] A balance must be struck to achieve the desired resolution without rapidly destroying the signal.
-
Use Gated STED (g-STED): If available, using a pulsed excitation laser with a CW-STED laser and gated detection can improve image quality and potentially reduce photobleaching.[7]
-
Embedding Medium: The choice of embedding medium can influence dye stability. For some green-emitting dyes, Mowiol and PBS have been shown to preserve fluorescence better than other media like PGA.[13]
Q4: What are the optimal laser wavelengths for ATTO 488 in STED?
For ATTO 488, the fluorescence is most efficiently excited around 488-515 nm, making the 488 nm line of an Argon-Ion laser a suitable excitation source.[1][2][3] For depletion, a STED laser with a wavelength that overlaps with the dye's emission spectrum is required.[5] A 592 nm STED laser is commonly used and performs very well with ATTO 488.[8][12]
Comparative Dye Performance
Choosing the right fluorophore is critical for successful STED imaging. The following table summarizes the performance of ATTO 488 and other comparable dyes commonly used for STED microscopy with a 592 nm depletion laser.
| Fluorophore | Excitation (nm) | STED (nm) | STED Performance Rating |
| ATTO 488 | 488 | 592 | Very Good[12] |
| Abberior STAR 488 | 488 | 592 | Excellent[12] |
| Alexa Fluor 488 | 488 | 592 | Excellent[12] |
| Chromeo 488 | 488 | 592 | Excellent[12] |
| DyLight 488 | 488 | 592 | Excellent[12] |
| Oregon Green 488 | 488 / 514 | 592 | Excellent[12] |
| FITC | 488 | 592 | Very Good[12] |
Performance ratings are based on information from Leica Microsystems' guide to STED sample preparation.[12]
Experimental Protocols
Protocol: this compound Labeling via Copper-Catalyzed Click Chemistry
This protocol provides a general guideline for labeling an azide-modified molecule (e.g., a protein or oligonucleotide) with this compound. Optimization may be required for specific applications.
Required Materials:
-
Azide-modified molecule of interest
-
This compound (e.g., Sigma-Aldrich Cat. No. 55444)[3]
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Anhydrous, amine-free DMF or DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution immediately before use.[1]
-
Azide-modified molecule: Dissolve in an appropriate buffer (e.g., PBS) to a known concentration.
-
Copper/Ligand Solution: Prepare a 20 mM CuSO4 solution in water and a 100 mM THPTA solution in water. Shortly before use, mix them to create the catalyst solution.[14]
-
Sodium Ascorbate: Prepare a 300 mM solution in water. This must be made fresh.[14]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your azide-modified molecule with the this compound stock solution. An excess of the dye is typically used.
-
Add the Copper/Ligand solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature. The reaction can be accelerated by gentle heating (e.g., 37-45°C).[4]
-
-
Purification:
-
Remove unreacted dye and catalyst components. The method of purification will depend on the nature of your labeled molecule (e.g., ethanol (B145695) precipitation for oligonucleotides[4], size exclusion chromatography for proteins).
-
-
Storage:
Visual Guides
Experimental Workflow: From Labeling to STED Imaging
This diagram outlines the key steps involved in a typical STED microscopy experiment using this compound.
Caption: Workflow for preparing and imaging a sample using this compound in STED microscopy.
Troubleshooting Logic: Diagnosing Weak Signal Issues
This flowchart provides a logical path to diagnose and resolve common issues leading to a weak fluorescence signal in STED imaging.
Caption: A troubleshooting flowchart for addressing weak signal from this compound in STED.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 488 | Products | Leica Microsystems [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. MyScope [myscope.training]
- 6. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 7. photonics.com [photonics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 12. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 13. Choosing dyes for cw-STED nanoscopy using self-assembled nanorulers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. confluore.com.cn [confluore.com.cn]
Validation & Comparative
Validating ATTO 488 Alkyne Labeling Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATTO 488 alkyne for fluorescent labeling of biomolecules via click chemistry, evaluating its performance against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a hydrophilic fluorescent probe widely used for bio-orthogonal labeling through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition, commonly known as click chemistry. Its high water solubility, brightness, and photostability make it a robust choice for various applications, including single-molecule detection and high-resolution microscopy.[1][2][3] This guide delves into the specifics of this compound's labeling specificity, comparing it with other popular fluorescent alkynes and providing the necessary experimental frameworks to validate its performance in your research.
Performance Comparison of Fluorescent Alkynes
The choice of a fluorescent alkyne probe significantly impacts the quality of labeling results, with key performance indicators being labeling efficiency, signal-to-noise ratio, and specificity (i.e., minimal non-specific binding). Below is a comparative summary of this compound against other commonly used fluorescent alkynes.
| Feature | This compound | Alexa Fluor 488 Alkyne | Cy5 Alkyne |
| Excitation Max (nm) | ~500[2] | ~495[4] | ~646 |
| Emission Max (nm) | ~520[2] | ~519[4] | ~662 |
| Quantum Yield | High (~0.80) | High (~0.92)[4] | Moderate (~0.28) |
| Photostability | High[1][2] | High[4] | Moderate |
| Hydrophilicity | High[1][2] | High[4] | Moderate to Low |
| Non-Specific Binding | Low[5] | Low[5] | Moderate |
| Brightness | High[6] | Very High[4] | Moderate |
Note: The data presented are compiled from various sources and can be influenced by experimental conditions. It is always recommended to perform application-specific validation.
Validating Labeling Specificity: Experimental Design
To ensure the observed fluorescence signal originates specifically from the intended target, a series of control experiments are crucial. The following workflow outlines a general strategy for validating the specificity of this compound labeling.
Caption: Experimental workflow for validating fluorescent alkyne labeling specificity.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Labeling
This protocol is adapted for labeling azide-modified biomolecules on the surface of cultured cells.
Materials:
-
Azide-modified cells in culture
-
This compound (or other fluorescent alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, add:
-
PBS to 950 µL
-
5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
25 µL of 20 mM THPTA (final concentration: 500 µM)
-
10 µL of 5 mM this compound (final concentration: 50 µM)
-
-
Initiate Reaction: Immediately before adding to cells, add 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 1 mM). Mix gently.
-
Cell Labeling: Aspirate the culture medium from the cells and wash once with PBS. Add the click reaction mix to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction mix and wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: The cells are now ready for fluorescence microscopy analysis.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC is a copper-free click chemistry method ideal for live-cell applications due to its biocompatibility.
Materials:
-
Azide-modified live cells in culture medium
-
DBCO-functionalized ATTO 488 (or other strained alkyne)
-
Cell culture medium
Procedure:
-
Prepare Labeling Solution: Dilute the DBCO-functionalized ATTO 488 in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Labeling: Aspirate the existing medium from the cells and replace it with the labeling solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with fresh, pre-warmed culture medium.
-
Imaging: The cells can be immediately imaged under a live-cell fluorescence microscope.
Protocol 3: Assessing Non-Specific Binding
This protocol helps to quantify the level of background fluorescence due to non-specific binding of the fluorescent probe.
Procedure:
-
Prepare Control Cells: Culture cells under the same conditions as your experimental group but without the introduction of the azide-modified precursor.
-
Identical Labeling: Subject these control cells to the exact same click chemistry labeling protocol (either CuAAC or SPAAC) as your azide-modified experimental cells.
-
Imaging and Quantification: Acquire fluorescence images of both the control and experimental cells using identical imaging parameters (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the average fluorescence intensity per cell for both groups. The intensity from the control group represents the level of non-specific binding. A high signal-to-noise ratio is achieved when the fluorescence intensity of the experimental group is significantly higher than that of the control group.
Application Example: Visualizing EGFR Signaling Pathway
Fluorescent labeling with probes like this compound is a powerful tool for tracking the dynamics of signaling proteins. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system that can be visualized using this approach.[7][8]
Caption: Simplified schematic of the EGFR signaling and trafficking pathway.
By labeling EGFR with this compound, researchers can track its journey from the cell surface upon ligand binding, through endocytosis into early endosomes, and its subsequent fate of either recycling back to the membrane or degradation in lysosomes.[9][10] This allows for the spatio-temporal analysis of signaling events and receptor trafficking dynamics.
Conclusion
This compound stands out as a high-performance fluorescent probe for specific and sensitive labeling of biomolecules via click chemistry. Its favorable photophysical properties and low non-specific binding tendencies make it a reliable choice for a wide range of applications, from in vitro assays to live-cell imaging. By employing rigorous experimental controls, as outlined in this guide, researchers can confidently validate the specificity of their labeling and generate high-quality, reproducible data. The ability to visualize dynamic cellular processes, such as the EGFR signaling pathway, underscores the utility of this compound in advancing our understanding of complex biological systems.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 7. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring Labeling Efficiency with ATTO 488 Alkyne
For researchers in drug development and molecular biology, accurately quantifying the degree of labeling (DOL) of biomolecules with fluorescent probes like ATTO 488 alkyne is critical for experimental consistency and data reliability. The DOL, which represents the average number of dye molecules conjugated to a single biomolecule, directly impacts the fluorescence signal and can influence the biological activity of the labeled molecule. This guide provides a comprehensive comparison of methods and alternatives for measuring the DOL of molecules labeled with this compound.
The most common and accessible method for determining the DOL is UV-Vis spectrophotometry.[1] This technique leverages the Beer-Lambert law to calculate the molar concentrations of the protein and the dye in the conjugate solution based on their absorbance at specific wavelengths.
Experimental Protocol for DOL Determination
A detailed methodology is crucial for obtaining accurate and reproducible DOL values.
1. Purification of the Conjugate: It is essential to remove any non-conjugated, free dye from the labeled protein solution.[2][3][4] This is typically achieved through dialysis or gel filtration chromatography.[2][3][4]
2. Spectrophotometric Measurement: Using a spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at two key wavelengths:
-
280 nm (A₂₈₀): The absorbance maximum for most proteins, primarily due to the presence of tryptophan and tyrosine residues.
-
λₘₐₓ of the dye (Aₘₐₓ): The wavelength of maximum absorbance for the specific fluorescent dye. For ATTO 488, this is approximately 501 nm.[5][6]
For accurate readings, the absorbance values should ideally be below 2.0. If necessary, dilute the sample and record the dilution factor for later calculations.[2][3]
3. Calculation of DOL: The DOL is calculated using the following formulas:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
A₂₈₀: Absorbance at 280 nm.
-
Aₘₐₓ: Absorbance at the dye's λₘₐₓ.
-
CF (Correction Factor): This accounts for the dye's absorbance at 280 nm. It is the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ.[3][4]
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).[3]
-
-
Dye Concentration (M): Dye Conc. (M) = Aₘₐₓ / ε_dye
-
ε_dye: The molar extinction coefficient of the dye at its λₘₐₓ.
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
Comparative Data for this compound and Alternatives
While this compound is a high-performance dye, several alternatives are available for click chemistry labeling. The choice of dye can be influenced by factors such as brightness, photostability, and the specific experimental requirements. Below is a comparison of key spectral properties for ATTO 488 and other commonly used 488 nm-class dyes.
| Dye | Max Absorption (λₘₐₓ) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF) |
| ATTO 488 | 501[5][6] | 90,000[5][6] | 0.10[5][7] |
| Alexa Fluor® 488 | 496[8] | 71,000[8] | ~0.11 |
| DyLight® 488 | 493[9] | 70,000[9][10] | 0.147[9] |
| AZDye™ 488 | 494[11] | 73,000[11] | Not specified |
| CF®488A | 490[10] | 70,000[10] | 0.1[10] |
Note: The correction factor for Alexa Fluor® 488 can vary slightly between sources. It is always recommended to refer to the manufacturer's specific datasheet for the most accurate values.
Workflow for Determining Degree of Labeling
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the DOL.
Caption: Workflow for DOL measurement.
Optimal DOL:
The ideal DOL can vary depending on the application. For antibodies, an optimal range is often between 2 and 10.[12] A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially interfere with the biomolecule's function.[3] Therefore, it is often necessary to perform small-scale labeling experiments to determine the optimal dye-to-biomolecule ratio for a specific conjugation.[12]
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: ATTO 488 Alkyne vs. Alexa Fluor 488 Alkyne for Protein Labeling
For researchers, scientists, and drug development professionals navigating the choices for fluorescent protein labeling, the selection of the right dye is critical for experimental success. This guide provides an objective comparison of two popular green-fluorescent alkyne-functionalized dyes: ATTO 488 alkyne and Alexa Fluor 488 alkyne. Both dyes are widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to attach a fluorescent reporter to azide-modified proteins.
This comparison summarizes key performance metrics based on available data, offers a detailed experimental protocol for protein labeling, and provides visual diagrams of the workflow and underlying chemical reaction.
Quantitative Data Summary
The following table outlines the key photophysical properties of this compound and Alexa Fluor 488 alkyne. These values are crucial for determining the potential brightness and signal-to-noise ratio in fluorescence-based assays.
| Property | This compound | Alexa Fluor 488 Alkyne |
| Excitation Maximum (λex) | 501 nm[1][2] | 495 nm[3][4] |
| Emission Maximum (λem) | 523 nm[1][2] | 519 nm[3][4] |
| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹[1][] | ~73,000 cm⁻¹M⁻¹[4][6] |
| Fluorescence Quantum Yield (Φ) | 0.80[] | 0.92[7][8][9] |
| Brightness (ε × Φ) | 72,000 | ~67,160 |
| Photostability | High[10][11][12] | High[13][14][15] |
| Water Solubility | Excellent[10][11][12] | High[3] |
Note on Brightness: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. While ATTO 488 has a higher molar extinction coefficient, Alexa Fluor 488's higher quantum yield results in comparable theoretical brightness. The actual performance can vary depending on the experimental conditions and the protein being labeled.
Experimental Protocol: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an azide-modified protein with either this compound or Alexa Fluor 488 alkyne.[16][17][18][19] Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 488 alkyne
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper ligand solution (e.g., 10 mM TBTA in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne dye in anhydrous DMSO.
-
Prepare fresh a 50 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of a copper ligand like TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.
-
Add the alkyne dye stock solution to the protein solution. The optimal molar excess of the dye will need to be determined empirically but a 3-10 fold excess is a common starting point.
-
Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using a spectrophotometer.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
References
- 1. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. app.fluorofinder.com [app.fluorofinder.com]
- 10. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 13. Molecular Probes™ Alexa Fluor™ 488 Alkyne (Alexa Fluor™ 488 5-Carboxamido-(Propargyl), Bis(Triethylammonium Salt)), 5-isomer | Fisher Scientific [fishersci.ca]
- 14. Alexa Fluor™ 488 Alkyne (Alexa Fluor™ 488 5-Carboxamido-(Propargyl), Bis(Triethylammonium Salt)), 5-isomer 0.5 mg [thermofisher.com]
- 15. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: ATTO 488 Alkyne vs. DyLight 488 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the selection of fluorescent probes is a critical determinant of experimental success. Among the plethora of available dyes, those functionalized with an alkyne group for "click chemistry" have gained prominence for their utility in bioorthogonal ligation. This guide provides an objective comparison of two popular green-emitting fluorescent dyes, ATTO 488 alkyne and DyLight 488 alkyne, to aid in the selection of the optimal reagent for your research needs.
This comparison delves into the key performance metrics of these dyes, including their spectral properties, brightness, and photostability. Furthermore, a detailed experimental protocol for their application in cell labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is provided, alongside workflow diagrams to visually guide researchers through the process.
Quantitative Performance Comparison
A summary of the key quantitative data for this compound and DyLight 488 alkyne is presented below. This allows for a direct comparison of their fundamental photophysical properties.
| Property | This compound | DyLight 488 Alkyne |
| Excitation Maximum (λex) | 501 nm | 493 nm |
| Emission Maximum (λem) | 523 nm | 518 nm |
| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ | 70,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.80 | High (specific value not consistently reported) |
| Brightness (ε x Φ) | 72,000 | Not available due to lack of specific Φ |
| Recommended Laser Line | 488 nm | 488 nm |
Performance Insights: Brightness and Photostability
This compound is a hydrophilic fluorescent label known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1] With a quantum yield of 0.80, it is recognized as a very bright and photostable dye, making it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1] Its rigid molecular structure contributes to its consistent optical properties across different environments.
DyLight 488 Alkyne is also characterized by high fluorescence intensity and is considered a bright and photostable green fluorophore.[2] While a specific quantum yield is not consistently provided by manufacturers, it is generally described as having a "high quantum yield".[3] In some comparative studies, DyLight 488 has been noted for its high fluorescence intensity, though one study on live cell imaging reported it to be rapidly photobleached compared to other dyes like ATTO 488.[4] Conversely, other sources emphasize its exceptional resistance to photobleaching.[2] This suggests that its photostability may be more dependent on the specific experimental conditions.
Experimental Protocol: Fluorescent Labeling of Cells via Click Chemistry
The following protocol provides a general workflow for labeling azide-modified biomolecules on or within cells using either this compound or DyLight 488 alkyne. This method is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified cells (e.g., cells metabolically labeled with an azide-containing sugar)
-
This compound or DyLight 488 alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-coordinating ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for dye stock solution
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
Workflow Diagram:
Caption: Experimental workflow for labeling cells using click chemistry.
Detailed Steps:
-
Prepare Dye Stock Solution: Dissolve the alkyne dye (ATTO 488 or DyLight 488) in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an azide-containing precursor on coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.
-
-
Prepare Click Reaction Cocktail: Prepare this cocktail fresh immediately before use. The final concentrations may need optimization for your specific cell type and labeling density.
-
In a microcentrifuge tube, combine the following in order:
-
PBS
-
Alkyne dye stock solution (to a final concentration of 1-10 µM)
-
Copper(II) sulfate (to a final concentration of 100-200 µM)
-
Copper-coordinating ligand (e.g., THPTA at 5-fold molar excess to CuSO₄)
-
-
Vortex briefly to mix.
-
Add freshly prepared sodium ascorbate (B8700270) solution (to a final concentration of 1-5 mM). Vortex gently.
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with a wash buffer (e.g., PBS with 1% BSA).
-
Perform any additional staining if required (e.g., DAPI for nuclear counterstain).
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the 488 nm excitation line.
-
Signaling Pathway/Logical Relationship Diagram:
The underlying principle of this experimental approach is the bioorthogonal nature of the click chemistry reaction.
Caption: Principle of bioorthogonal labeling via click chemistry.
Conclusion
Both this compound and DyLight 488 alkyne are effective fluorescent probes for bioorthogonal labeling applications. This compound offers a higher reported quantum yield and extinction coefficient, suggesting superior intrinsic brightness. It is also consistently reported to have high photostability, making it a robust choice for demanding imaging techniques. DyLight 488 alkyne is also a bright fluorophore, though the lack of a specific quantum yield makes a direct brightness comparison challenging. Reports on its photostability are mixed, indicating that its performance in this regard may be more application-dependent. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the need for maximal brightness and photostability, as well as budget considerations. The provided experimental protocol offers a solid foundation for the successful application of either of these versatile fluorescent tools.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to High-Performance Alternatives for ATTO 488 Alkyne in Super-Resolution Microscopy
For researchers pushing the boundaries of cellular imaging, the selection of fluorescent probes is paramount to achieving the highest resolution and clarity. ATTO 488 alkyne has been a reliable choice for super-resolution techniques compatible with click chemistry. However, a growing number of alternative dyes offer enhanced photophysical properties, leading to superior performance in demanding applications like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). This guide provides a detailed comparison of commercially available green-emitting alkyne dyes, offering researchers the data needed to make informed decisions for their specific super-resolution needs.
Performance Comparison of Green-Emitting Alkyne Dyes
The ideal fluorophore for super-resolution microscopy should exhibit high brightness, exceptional photostability, and for Single-Molecule Localization Microscopy (SMLM) techniques like STORM, possess optimal photoswitching characteristics. The following table summarizes the key photophysical properties of prominent alternatives to this compound.
| Dye Family | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages for Super-Resolution |
| This compound | 501[1] | 523[1] | 90,000[1] | 0.80[2] | Well-established dye, good for single-molecule detection and STED.[2][3][4] |
| Alexa Fluor 488 Alkyne | 495 | 519 | 73,000[5] | 0.92[6] | High quantum yield, excellent photostability, widely used in STORM.[7] |
| AZDye™ 488 Alkyne | 494[5] | 517[5] | 73,000[5][8] | Not specified | Structurally identical to Alexa Fluor® 488, bright and photostable.[5][8] |
| CF®488A Alkyne | 490 | 515 | 70,000 | 0.77 | High brightness and photostability. |
| Abberior STAR 488 Alkyne | 503[9] | 524[9] | 65,000[9] | Not specified | Specifically developed for STED microscopy, high photostability.[9][10] |
| Janelia Fluor 525 Alkyne | 525[11] | 549[11] | 122,000[11] | 0.91[11] | Exceptionally bright and photostable, suitable for live-cell dSTORM.[12] |
Experimental Workflows and Methodologies
Successful super-resolution imaging relies on meticulous sample preparation and optimized imaging conditions. The following sections detail a general protocol for labeling with alkyne-modified dyes via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and specific considerations for STORM and STED microscopy.
Click Chemistry Labeling Workflow
The following diagram illustrates the general workflow for labeling azide-modified biomolecules within a cell with an alkyne-functionalized fluorescent dye.
Detailed Experimental Protocols
1. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Cells
This protocol is a general guideline for labeling azide-modified proteins in fixed cells. Optimization may be required for specific cell types and targets.
-
Cell Preparation:
-
Culture cells on #1.5 glass-bottom dishes suitable for high-resolution imaging.
-
Introduce the azide-modified metabolic precursor (e.g., an amino acid or sugar analog) to the culture medium and incubate for a period sufficient for incorporation into biomolecules.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a final volume of 500 µL, mix the following in order:
-
435 µL of PBS
-
5 µL of 10 mM alkyne dye stock in DMSO (final concentration: 10 µM)
-
10 µL of 50 mM CuSO₄ stock in water (final concentration: 1 mM)
-
25 µL of 20 mM THPTA ligand stock in water (final concentration: 1 mM)
-
25 µL of 100 mM sodium ascorbate (B8700270) stock in water (final concentration: 5 mM). The sodium ascorbate should be added last to initiate the reaction.
-
-
Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted components.
-
2. STORM Imaging Protocol
-
Imaging Buffer Preparation: A standard STORM imaging buffer, often referred to as a GLOX buffer, is essential for achieving the desired photoswitching of fluorophores. A typical composition is:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM NaCl
-
10% (w/v) glucose
-
500 µg/mL glucose oxidase
-
40 µg/mL catalase
-
10-100 mM MEA (β-mercaptoethylamine) as a primary thiol. The optimal concentration of MEA can be dye-dependent.[13]
-
-
Image Acquisition:
-
Mount the labeled and washed sample in the freshly prepared STORM imaging buffer.
-
Use a high-power laser (e.g., 488 nm) to excite the fluorophores and induce photoswitching.
-
Acquire a time-series of thousands of images, capturing the stochastic blinking of individual fluorophores.
-
Process the raw data using localization software to reconstruct the super-resolved image.
-
3. STED Microscopy Protocol
-
Sample Mounting: For STED microscopy, it is crucial to use a mounting medium with a refractive index that matches the immersion oil of the objective lens (typically 1.518) to minimize optical aberrations.[14] Several commercial and homemade mounting media are available.
-
Image Acquisition:
-
Use a 488 nm laser for excitation.
-
Employ a co-aligned, donut-shaped STED laser (typically 590-610 nm for green dyes) to de-excite fluorophores at the periphery of the excitation spot.[9]
-
Scan the co-aligned laser beams across the sample to build the super-resolved image. The power of the STED laser will determine the achievable resolution.
-
Choosing the Right Alternative
The optimal dye for a given experiment depends on the specific super-resolution modality and the biological question being addressed.
-
For STORM , dyes with robust photoswitching and high photon output per switching event are crucial. Alexa Fluor 488 and Janelia Fluor 525 are excellent choices, with the latter being particularly advantageous for live-cell applications due to its high brightness and cell permeability.[7][12]
-
For STED , photostability under high laser power is the most critical parameter. Abberior STAR 488 is specifically designed for this technique and demonstrates excellent performance.[9][10] Alexa Fluor 488 is also a highly photostable option.[15]
This guide provides a starting point for researchers looking to move beyond this compound. By carefully considering the quantitative data and experimental protocols presented, scientists can select the most appropriate high-performance fluorophore to unlock new levels of detail in their super-resolution imaging experiments.
References
- 1. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. abberior STAR 488 [abberior.shop]
- 10. STED dyes at its best from the inventors of the technique [abberior.rocks]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Janelia Fluor 525, free acid | Yellow Dye | Hello Bio [hellobio.com]
- 13. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plateforme-microscopie.med.usherbrooke.ca [plateforme-microscopie.med.usherbrooke.ca]
- 15. Choosing dyes for cw-STED nanoscopy using self-assembled nanorulers - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 488 Alkyne: A Comparative Performance Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ATTO 488 alkyne in various biological samples against other common fluorescent alternatives. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
ATTO 488 is a hydrophilic fluorescent label known for its exceptional water solubility, high fluorescence quantum yield, and remarkable thermal and photostability.[1] These characteristics make it highly suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The alkyne derivative of ATTO 488 allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2] This bioorthogonal reaction is ideal for labeling in complex biological environments due to the absence of native azides and alkynes in most biological systems, ensuring high specificity and low background signal.[2]
Performance Comparison
While direct head-to-head comparisons of this compound with other fluorescent alkynes across various biological samples are not extensively documented in peer-reviewed literature, its performance can be inferred from the well-characterized properties of the ATTO 488 fluorophore. It is frequently cited as a superior alternative to fluorescein (B123965) and Alexa Fluor 488, offering enhanced photostability and brightness.
Photophysical Properties
The following table summarizes the key photophysical properties of ATTO 488 and a common competitor, Alexa Fluor 488.
| Property | ATTO 488 | Alexa Fluor 488 | Reference |
| Excitation Maximum (nm) | 501 | 495 | [3] |
| Emission Maximum (nm) | 523 | 519 | [3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 90,000 | 73,000 | [3] |
| Fluorescence Quantum Yield | 0.80 | 0.92 | [3][4] |
| Fluorescence Lifetime (ns) | 4.1 | 4.1 | [5] |
| Water Solubility | Excellent | Excellent | [1] |
| Photostability | High | Moderate |
Performance in Biological Contexts
Based on available literature, the following table provides a qualitative comparison of this compound's expected performance against other green fluorescent alkynes in common biological applications.
| Application | Key Performance Metric | This compound | Other Green Fluorescent Alkynes (e.g., Alexa Fluor 488 Alkyne) | Rationale/Citation |
| Live Cell Imaging | Photostability, Signal-to-Noise Ratio | Excellent | Good to Excellent | ATTO dyes are known for their high photostability, which is crucial for time-lapse imaging of live cells. Low non-specific binding of ATTO 488 contributes to a high signal-to-noise ratio.[6] |
| Fixed Cell/Tissue Imaging | Brightness, Photostability | Excellent | Excellent | Both dye families provide bright signals. The superior photostability of ATTO 488 is advantageous for imaging techniques that require intense laser illumination, such as confocal and super-resolution microscopy. |
| Flow Cytometry | Brightness, Low Spectral Overlap | Excellent | Excellent | The high quantum yield of ATTO 488 results in bright signals, enabling clear distinction of labeled cell populations.[1] |
| In-gel Protein Analysis | Labeling Efficiency, Sensitivity | High | High | The efficiency of the click reaction is generally high for both types of dyes, allowing for sensitive detection of proteins in gels.[7][8] |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Cell Proliferation Assay using EdU and this compound
This protocol describes the detection of newly synthesized DNA in proliferating cells by incorporating the thymidine (B127349) analog EdU (5-ethynyl-2'-deoxyuridine) and subsequent fluorescent labeling with this compound via click chemistry.
Experimental Workflow:
Figure 1: Workflow for cell proliferation assay using EdU and this compound.
Materials:
-
Cells of interest
-
Culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for a duration appropriate for the cell type's doubling time (e.g., 2 hours for rapidly dividing cells).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For one coverslip, mix:
-
43 µL PBS
-
2 µL of 100 mM CuSO₄
-
4 µL of 1 M Sodium Ascorbate (freshly prepared)
-
1 µL of 1 mM this compound in DMSO
-
-
Wash the cells twice with PBS.
-
Add 50 µL of the click reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filters for ATTO 488 (Excitation/Emission: ~501/523 nm) and DAPI.
Labeling of Nascent Proteins in Cell Lysates
This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by lysis and fluorescent tagging with this compound for in-gel analysis.
Experimental Workflow:
Figure 2: Workflow for labeling nascent proteins in cell lysates.
Materials:
-
Cultured cells
-
Methionine-free culture medium
-
L-azidohomoalanine (AHA)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
SDS-PAGE reagents and equipment
-
Fluorescent gel scanner
Procedure:
-
Metabolic Labeling:
-
Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium containing 25-50 µM AHA and incubate for 1-4 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS and harvest.
-
Lyse the cell pellet in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
-
To 50 µg of protein lysate in a final volume of 50 µL, add the following components in order:
-
1 µL of 1 mM this compound in DMSO
-
1 µL of 50 mM CuSO₄
-
1 µL of 50 mM THPTA
-
1 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
-
Incubate the reaction for 1 hour at room temperature.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with an appropriate laser and emission filter for ATTO 488.
-
Imaging of Glycosylation in Cancer Cells
This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar and subsequent visualization with this compound in fixed cells. This technique can be used to study changes in glycosylation patterns associated with cancer.[9][10][11]
Metabolic Glycan Labeling Pathway:
Figure 3: Metabolic labeling and visualization of cell surface glycans.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound
-
Reagents for click chemistry and cell fixation/permeabilization as in Protocol 1.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac₄ManNAz for 24-72 hours. This allows for the metabolic incorporation of the azido-sugar into cell surface sialoglycans.[9]
-
Fixation and Permeabilization (Optional):
-
For surface labeling, proceed directly to the click reaction on live cells (using a cell-impermeable ligand like BTTAA) or fix the cells with 4% PFA without permeabilization.
-
For visualizing total cellular glycosylation, fix and permeabilize the cells as described in Protocol 1.
-
-
Click Reaction: Perform the click reaction as described in Protocol 1, incubating the cells with the this compound-containing cocktail.
-
Imaging: Wash the cells and image using fluorescence microscopy to visualize the distribution of labeled glycans.
Conclusion
This compound is a high-performance fluorescent probe for a variety of biological applications that utilize click chemistry. Its superior photostability and brightness make it an excellent choice for demanding imaging applications, particularly in live-cell and super-resolution microscopy. While comprehensive, direct comparative studies with other fluorescent alkynes are limited, the well-established characteristics of the ATTO 488 fluorophore suggest it is a robust and reliable tool for researchers. The provided protocols offer a starting point for the successful implementation of this compound in cell proliferation assays, protein labeling, and glycan imaging. As with any fluorescent probe, optimal experimental conditions may require empirical determination for specific biological systems.
References
- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovrynlab.org [ovrynlab.org]
- 10. Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATTO 488 Alkyne Photostability for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the crucial decision of fluorophore selection for microscopy, this guide provides a comprehensive, data-driven comparison of ATTO 488 alkyne's photostability against other commonly used fluorescent dyes. In the realm of high-resolution and single-molecule imaging, the photostability of a fluorophore is a critical parameter that directly impacts the quality, reproducibility, and duration of an experiment. This guide delves into the performance of this compound, presenting supporting experimental data and methodologies to inform your choice for optimal imaging results.
ATTO 488, a member of the ATTO family of fluorescent labels, is known for its exceptional thermal and photostability, high fluorescence quantum yield, and strong absorption.[1][2] It is often presented as a superior alternative to fluorescein (B123965) and a strong competitor to other popular dyes like Alexa Fluor 488.[3] This guide aims to provide a clear, objective assessment of these claims with a focus on quantitative data.
Quantitative Comparison of Photostability
The following table summarizes key photophysical properties related to the brightness and photostability of ATTO 488 and other commonly used fluorescent dyes in a similar spectral range. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.[4] Higher values for fluorescence quantum yield and fluorescence lifetime are generally indicative of a more robust and photostable dye.
| Dye | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (ηfl) | Fluorescence Lifetime (τfl) (ns) |
| ATTO 488 | 90,000 | 80% | 4.1 |
| Alexa Fluor 488 | 71,000 | 68% | 4.1 |
| Fluorescein (FITC) | 75,000 | 92% (at high pH) | 4.0 |
| Cy3 | 150,000 | 15% | 0.2 |
Data for ATTO 488 was obtained from the manufacturer's specifications.[5] Data for other dyes is compiled from various sources for comparative purposes.
Experimental Protocol for Photostability Assessment
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for measuring photobleaching rates.
Objective: To determine the rate of photobleaching for different fluorescent dyes under continuous illumination.
Materials:
-
Microscope slide and coverslip
-
Fluorescently labeled molecules (e.g., antibodies, oligonucleotides) with the dyes of interest (this compound, Alexa Fluor 488, FITC, Cy3)
-
Imaging buffer (e.g., PBS)
-
Antifade mounting medium (optional, for comparison)
-
Fluorescence microscope with a suitable laser line for excitation (e.g., 488 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)
Procedure:
-
Sample Preparation:
-
Immobilize the fluorescently labeled molecules on a microscope slide. This can be achieved through various methods depending on the molecule, such as biotin-streptavidin interaction or direct adsorption to the glass surface.
-
Ensure a sparse, single-molecule density to allow for the analysis of individual fluorophores.
-
Add a droplet of imaging buffer over the immobilized molecules and place a coverslip on top, sealing the edges to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and the laser illumination source.
-
Select the appropriate filter set for the dye being imaged.
-
Set the laser power to a constant and defined level that will be used for all compared dyes. It is important to use the same laser power and illumination conditions for a fair comparison.
-
Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a field of view with a suitable number of well-separated single molecules.
-
Start continuous image acquisition (time-lapse) of the chosen field of view. The frame rate should be high enough to accurately capture the fluorescence decay.
-
Continue imaging until most of the fluorescent spots have photobleached.
-
-
Data Analysis:
-
For each fluorescent spot, measure the integrated fluorescence intensity in each frame of the time-lapse series.
-
Subtract the background fluorescence from each measurement.
-
Plot the normalized fluorescence intensity as a function of time for each molecule.
-
Fit the decay curve to an exponential function (single or double exponential) to determine the photobleaching lifetime (the time it takes for the fluorescence intensity to decrease to 1/e of its initial value) or the half-life (t1/2).
-
Average the results from multiple single molecules for each dye to obtain a statistically significant measure of photostability.
-
Experimental Workflow for Photostability Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of fluorescent dyes.
References
ATTO 488 Alkyne: A Comparative Guide for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of ATTO 488 alkyne with other commonly used green-emitting fluorescent dyes, offering insights into their performance characteristics and applications, supported by available data and detailed experimental protocols.
This compound is a rhodamine-based fluorescent dye that has gained significant attention in the scientific community for its robust performance in various fluorescence-based assays. Characterized by its high absorption, exceptional fluorescence quantum yield, and notable thermal and photochemical stability, ATTO 488 is particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3]
Performance Comparison of Green-Emitting Alkyne Dyes
The selection of a fluorescent probe is often a trade-off between brightness, photostability, and cost. Here, we compare the key photophysical properties of this compound with its common alternatives: Alexa Fluor 488 alkyne, FAM (fluorescein) alkyne, and FITC (fluorescein isothiocyanate) alkyne.
| Property | This compound | Alexa Fluor 488 Alkyne | FAM Alkyne | FITC Alkyne |
| Excitation Max (nm) | 500[2] | 495[4] | 490[5] | ~495 |
| Emission Max (nm) | 520[2] | 519[4] | 513[5] | ~525 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 9.0 x 10⁴[2] | >65,000[4] | 80,000[5] | ~75,000 |
| Fluorescence Quantum Yield (η) | 0.80[2][] | 0.92[7][8] | 0.93[5][9] | ~0.3-0.9 |
| Fluorescence Lifetime (τ) (ns) | 4.1[2] | ~4.1[4] | Not readily available | ~4.0 |
| Key Advantages | High photostability, good water solubility[1][2] | High quantum yield, good photostability[4] | High quantum yield[5][9] | Cost-effective |
| Key Disadvantages | Lower quantum yield compared to Alexa Fluor 488 and FAM | Higher cost | Lower photostability compared to ATTO and Alexa Fluor dyes | pH sensitivity, lower photostability |
Note: The quantum yield of FITC is highly dependent on its local environment and pH.
Experimental Protocols
Measuring Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of a test sample (e.g., this compound) relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescence standard with a known quantum yield in the same solvent
-
Test fluorophore solution
Procedure:
-
Prepare a series of dilutions of both the test sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Calculate the quantum yield of the test sample using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X / n_ST)²
Where:
-
Φ is the quantum yield
-
m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Subscripts X and ST refer to the test sample and the standard, respectively.
-
Caption: Workflow for determining fluorescence quantum yield.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Oligonucleotide Labeling
This protocol provides a general procedure for labeling an alkyne-modified oligonucleotide with an azide-functionalized fluorescent dye like ATTO 488 azide.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-modified fluorescent dye (e.g., ATTO 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
DMSO or DMF
-
Buffer (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Prepare stock solutions:
-
Alkyne-oligonucleotide in nuclease-free water.
-
Azide-dye in DMSO or DMF.
-
CuSO₄ in nuclease-free water.
-
THPTA in nuclease-free water.
-
Sodium ascorbate in nuclease-free water (prepare fresh).
-
-
In a microcentrifuge tube, combine:
-
Alkyne-oligonucleotide solution.
-
Buffer.
-
Azide-dye solution (typically 1.5-5 molar excess over the oligonucleotide).
-
-
Prepare the catalyst solution: Mix CuSO₄ and THPTA in a separate tube.
-
Initiate the reaction: Add the CuSO₄/THPTA solution to the oligonucleotide/dye mixture, followed by the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours or at a slightly elevated temperature (e.g., 37°C) to accelerate the reaction.
-
Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.
Caption: General workflow for oligonucleotide labeling via CuAAC.
Signaling Pathway Visualization: Example of Ras-MAPK Pathway Probing
Click chemistry with fluorescently labeled alkynes can be used to study signaling pathways. For instance, an alkyne-modified metabolic precursor can be incorporated into a protein of interest, which is then visualized by reaction with an azide-functionalized dye.
Caption: Probing the Ras-MAPK signaling pathway.
Conclusion
This compound stands as a high-performance fluorescent probe for a multitude of applications, particularly those demanding high photostability. While alternatives like Alexa Fluor 488 and FAM offer higher quantum yields, the superior photostability of ATTO 488 can be a deciding factor for experiments involving prolonged or intense illumination, such as super-resolution microscopy and single-molecule tracking. The choice of fluorescent dye should be guided by the specific requirements of the experiment, balancing the need for brightness, photostability, and cost. The provided protocols offer a starting point for the application and comparative evaluation of these powerful research tools.
References
- 1. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
Unveiling the Optimal Bioconjugation Strategy: A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for ATTO 488 Alkyne
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice between copper-catalyzed and copper-free click chemistry is a critical decision point. This guide provides a comprehensive comparative analysis of these two powerful ligation techniques, specifically focusing on their application with the popular fluorophore, ATTO 488 alkyne. By presenting objective performance data and detailed experimental protocols, this document aims to empower researchers to select the most suitable method for their specific experimental needs.
The "click chemistry" concept, introduced by K.B. Sharpless, describes reactions that are rapid, selective, and high-yielding.[1] Two of the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. Both methods are widely used to attach reporter molecules like ATTO 488 to biomolecules of interest. ATTO 488 is a hydrophilic fluorescent label with high water solubility, strong absorption, a high fluorescence quantum yield, and exceptional photostability, making it ideal for a range of applications from single-molecule detection to high-resolution microscopy.[2][3]
Performance Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry
The choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction kinetics, biocompatibility, and potential side reactions.
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Rate | Very fast, often complete within minutes to a few hours at room temperature.[4] | Generally slower than CuAAC, but kinetics have been significantly improved with the development of new strained alkynes.[5][6] |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst.[5][7] | Highly biocompatible, making it the method of choice for in vivo and live-cell imaging.[5][6] |
| Reagents | Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., TBTA or THPTA).[8] | Utilizes strained cyclooctynes (e.g., DIFO, DBCO) that react directly with azides without a metal catalyst.[9][10] |
| Selectivity | Highly selective for azides and terminal alkynes.[4][11] | Also highly selective, but some strained alkynes may exhibit side reactions with thiols.[11] |
| Fluorescence Quenching | The copper catalyst can potentially quench the fluorescence of the dye.[7] | No metal-induced fluorescence quenching. |
| Cost | Reagents are generally less expensive. | Strained cyclooctyne (B158145) reagents can be more expensive.[12] |
Experimental Deep Dive: Protocols and Considerations
To provide a practical framework, detailed experimental protocols for both CuAAC and SPAAC with this compound are outlined below.
Copper-Catalyzed Click Chemistry (CuAAC) Protocol for this compound
This protocol is a general guideline for labeling an azide-modified biomolecule with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or other suitable organic solvent for dissolving this compound
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in PBS to a desired concentration.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with this compound (typically in a 1:1.5 to 1:5 molar ratio).
-
Add the THPTA or TBTA ligand to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.[13]
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by gentle shaking or rotation.
-
-
Purification:
-
Remove the excess this compound and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.
-
Copper-Free Click Chemistry (SPAAC) Protocol for this compound
This protocol describes the labeling of an azide-modified biomolecule using a strained cyclooctyne-modified ATTO 488. For this example, we will assume the use of a DBCO (dibenzocyclooctyne) derivative of ATTO 488.
Materials:
-
ATTO 488-DBCO
-
Azide-modified biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or other suitable organic solvent for dissolving ATTO 488-DBCO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve ATTO 488-DBCO in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in PBS to a desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with ATTO 488-DBCO (typically in a 1:1.5 to 1:3 molar ratio).
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, protected from light. Reaction times may vary depending on the specific biomolecule and the strained alkyne used.
-
-
Purification:
-
Purify the labeled biomolecule to remove unreacted ATTO 488-DBCO using a suitable method such as size exclusion chromatography or dialysis.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes, the following diagrams illustrate the core chemical reactions and a typical experimental workflow.
References
- 1. Click Chemistry | AAT Bioquest [aatbio.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Brightness of ATTO 488 Alkyne Conjugates: A Comparative Guide
For researchers engaged in molecular biology, drug development, and advanced microscopy, the selection of a fluorescent probe for labeling biomolecules is a critical decision that directly impacts experimental sensitivity and accuracy. In the realm of bioorthogonal chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," alkyne-modified fluorescent dyes are indispensable tools. Among these, ATTO 488 alkyne is renowned for its high fluorescence yield and photostability.[1][2] This guide provides an objective comparison of this compound's brightness against other commercially available fluorescent alkyne probes, supported by quantitative data and detailed experimental protocols.
Understanding Fluorescent Probe Brightness
The brightness of a fluorescent dye is a key performance indicator, directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).
-
Molar Extinction Coefficient (ε): Represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher value indicates greater light absorption.
-
Fluorescence Quantum Yield (Φ): Describes the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
A brighter probe generates a stronger signal, enabling more sensitive detection of target molecules, which is especially crucial for low-abundance targets or single-molecule imaging applications.[3]
Quantitative Comparison of Fluorescent Alkyne Probes
This compound is a hydrophilic fluorescent label known for its exceptional water solubility, high absorption, and significant fluorescence quantum yield.[4][5] To evaluate its performance, we compare its photophysical properties with those of other commonly used alkyne-modified dyes in the green-to-orange spectral range. These alternatives include Alexa Fluor 488 alkyne, Abberior STAR 488 alkyne, and Cy3 alkyne. We also include DBCO-Cy3, a probe for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), to provide a broader context for researchers using different click chemistry methodologies.[6][][8]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | 501 | 523 | 90,000[9] | 0.80[3] | 72,000 |
| Alexa Fluor 488 Alkyne | 495-496 | 519 | ~72,000[10][11] | 0.92[12] | ~66,240 |
| Abberior STAR 488 Alkyne | 493-503 | 519-524 | ~70,000[13][14] | ~0.87[13][14] | ~60,900 |
| Cy3 Alkyne | 553-555 | 569-570 | 150,000[15][16] | ~0.23 (range: 0.15-0.31)[15][17] | ~34,500 |
| DBCO-Cy3 | 555 | 570-580 | 150,000[6][18] | ~0.23 (range: 0.15-0.31)[15][17] | ~34,500 |
Note: The brightness of Cy3 and its derivatives can vary based on the local environment and conjugation partner. The quantum yield for Cy3 alkyne has been reported with some variability; an average value is used here for comparison.
Based on this data, this compound demonstrates superior brightness compared to other popular green-emitting alkyne dyes like Alexa Fluor 488 and Abberior STAR 488. While Cy3-based alkynes possess a significantly higher extinction coefficient, their lower quantum yield results in a comparatively lower overall brightness.
Experimental Workflow and Protocols
To empirically validate the brightness of different fluorescent alkyne conjugates, a standardized experimental workflow is essential. The following diagram and protocol outline the key steps for labeling an azide-modified biomolecule and quantifying the resulting fluorescence.
Caption: Workflow for comparing fluorescent alkyne conjugate brightness.
Detailed Experimental Protocol: Labeling of Azide-Modified Oligonucleotide
This protocol describes a general procedure for labeling an alkyne-modified oligonucleotide with an azide-containing fluorescent dye, which can be adapted for comparing different alkyne dyes with an azide-modified biomolecule.
Materials:
-
Azide-modified oligonucleotide (or other biomolecule)
-
This compound and other alkyne dyes for comparison
-
Solvent: Anhydrous DMSO or DMF
-
Copper(I) source: Copper(I) bromide (CuBr) or a pre-made catalyst solution
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer and Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.
-
Dissolve each alkyne-modified fluorescent dye (e.g., this compound) in anhydrous DMSO to create a 50 mM stock solution.
-
Prepare a 100 mM solution of TBTA in DMSO/t-BuOH (3:1).
-
Freshly prepare a 100 mM solution of CuBr in DMSO/t-BuOH (3:1).
-
Prepare a 100 mM solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
5 nmol of the azide-modified oligonucleotide solution.
-
A 5 to 10-fold molar excess of the alkyne dye stock solution.
-
TBTA solution (to a final concentration of 1-2 mM).
-
Sodium ascorbate solution (to a final concentration of 5 mM).
-
-
Vortex the mixture briefly.
-
Add the CuBr solution to initiate the reaction (to a final concentration of 1 mM).
-
Vortex the tube again and incubate at room temperature for 1-3 hours or at 40-45°C for 30 minutes to accelerate the reaction. Protect the reaction from light.
-
-
Purification of the Labeled Biomolecule:
-
Purify the fluorescently labeled oligonucleotide from unreacted dye and catalyst components using an appropriate method, such as ethanol (B145695) precipitation or size-exclusion chromatography, suitable for your biomolecule.
-
-
Quantification and Brightness Measurement:
-
Measure the absorbance of the purified conjugate at 260 nm (for oligonucleotide) and at the absorption maximum (λ_max) of the specific dye.
-
Calculate the concentration of the oligonucleotide and the dye, and determine the degree of labeling (DOL).
-
Dilute the labeled conjugates of each dye to the same concentration in PBS.
-
Measure the fluorescence emission spectrum for each sample using the same instrument settings (excitation wavelength, slit widths).
-
The relative brightness can be directly compared from the peak fluorescence intensity of the emission spectra.
-
Conclusion
The quantitative data clearly indicates that this compound is one of the brightest green-emitting fluorescent probes available for click chemistry applications. Its high molar extinction coefficient and exceptional quantum yield translate to a strong fluorescent signal, making it an excellent choice for demanding applications that require high sensitivity.[2][5] Furthermore, ATTO dyes are known for their superior photostability, which provides an additional advantage in imaging experiments that require prolonged or intense light exposure.[1] While other dyes like Alexa Fluor 488 and Abberior STAR 488 are also high-performance alternatives, this compound offers a compelling combination of brightness and stability for researchers aiming to achieve the highest levels of detection sensitivity. When selecting a probe, it is crucial to consider not only the inherent brightness but also the specific experimental conditions, including the nature of the target biomolecule and the detection instrumentation available.
References
- 1. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. Fluorophores [microscopy.unc.edu]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 13. abberior STAR 488 [abberior.shop]
- 14. abberior STAR GREEN [abberior.shop]
- 15. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Cy3 alkyne | BroadPharm [broadpharm.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
ATTO 488 Alkyne: A Comparative Performance Guide for Labeling Azide-Modified Biomolecules
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for labeling biomolecules is a critical step in experimental design. This guide provides a comparative overview of the performance of ATTO 488 alkyne when used to label various azide-modified biomolecules—proteins, DNA, and glycans—through click chemistry.
ATTO 488 is a fluorescent dye known for its high molecular absorption, significant quantum yield, and robust photostability.[1][2][][4] Its alkyne derivative allows for covalent attachment to azide-modified biomolecules via the highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] This guide consolidates publicly available data to compare the performance of this compound across these key biomolecule classes and provides detailed experimental protocols.
Performance Comparison of this compound with Azide-Modified Biomolecules
The efficiency and outcome of labeling with this compound can vary depending on the nature of the biomolecule, the chosen click chemistry method, and the specific reaction conditions. While a direct head-to-head comparison under identical conditions is not available in the literature, this table summarizes key performance indicators from various studies.
Disclaimer: The following data has been compiled from multiple sources. Direct comparison between biomolecule types should be made with caution as experimental conditions and methodologies may vary.
| Performance Metric | Azide-Modified Proteins | Azide-Modified DNA/Oligonucleotides | Azide-Modified Glycans |
| Reaction Method | Primarily CuAAC for in vitro labeling; SPAAC for live-cell applications.[7][8] | Both CuAAC and SPAAC are commonly used. SPAAC is preferred for in vivo applications to avoid copper-induced DNA damage.[6][9] | Metabolic labeling followed by either CuAAC (for lysates) or SPAAC (for live cells).[10][11] |
| Reaction Efficiency | High, with near-quantitative yields reported for CuAAC under optimized conditions.[7] | High for both CuAAC and SPAAC. SPAAC with strained cyclooctynes like DIBO can be extremely rapid.[12][13] | Efficient labeling is achieved after metabolic incorporation of azido (B1232118) sugars.[11] |
| Typical Reaction Time | CuAAC: 1-16 hours at room temperature.[14][15] | CuAAC: 30 minutes to 3 hours.[5] SPAAC (with DIBO): ~1 minute.[12] | Click reaction: 30 minutes to 1 hour.[10] |
| Fluorescence Quantum Yield of Conjugate | The intrinsic high quantum yield of ATTO 488 (~0.80) is largely maintained.[1][2] | The local environment can influence fluorescence; internal labeling may enhance signal intensity. | The fluorescence properties of ATTO 488 are expected to be preserved. |
| Photostability of Conjugate | ATTO dyes are known for their exceptional photostability.[16] | High photostability is a key feature of ATTO dyes, beneficial for imaging applications.[16][17] | The robust photostability of ATTO 488 is advantageous for live-cell imaging of glycans.[18][19] |
| Key Considerations | For CuAAC, copper-chelating ligands are recommended to prevent protein degradation by reactive oxygen species.[7][14] | The choice between CuAAC and SPAAC is critical due to the potential for copper-induced damage to nucleic acids.[6] | The efficiency of metabolic incorporation of azido sugars can vary between cell types and depends on incubation time.[10][11] |
Experimental Workflows and Protocols
The successful labeling of biomolecules with this compound relies on a well-defined experimental workflow. The general process involves the introduction of an azide (B81097) group into the target biomolecule, followed by the click chemistry reaction with this compound, and subsequent purification and analysis.
Detailed Experimental Protocols
Below are representative protocols for labeling different classes of azide-modified biomolecules with this compound.
Protocol 1: CuAAC Labeling of Azide-Modified Proteins
This protocol is adapted from generic methods for protein modification via CuAAC.[7][14][15]
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS pH 7.4)
-
This compound
-
Protein labeling buffer containing a copper(II) salt, a copper(I)-stabilizing ligand (e.g., THPTA or TBTA), and aminoguanidine[14]
-
Freshly prepared solution of a reducing agent (e.g., sodium ascorbate)
-
DMSO for dissolving this compound
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer.
-
Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye is typically used.[14]
-
Initiate the reaction by adding the freshly prepared reducing agent solution (e.g., to a final concentration of 1-5 mM).
-
Incubate the reaction at room temperature for 1-16 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
(Optional) If working under anaerobic conditions is possible, degas the solution before adding the reducing agent to minimize oxidation.
-
Purify the labeled protein from excess reagents using dialysis or size-exclusion chromatography.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and determine the degree of labeling using UV-Vis spectroscopy.
Protocol 2: SPAAC Labeling of Azide-Modified DNA
This protocol is based on methods for copper-free click chemistry on nucleic acids.[6][12]
Materials:
-
Azide-modified DNA or oligonucleotide in an appropriate buffer (e.g., TE buffer)
-
ATTO 488 DBCO (a strained alkyne derivative of ATTO 488)
-
DMSO for dissolving ATTO 488 DBCO
-
Purification supplies (e.g., ethanol (B145695) precipitation, spin column)
Procedure:
-
Prepare a stock solution of ATTO 488 DBCO (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, mix the azide-modified DNA with the ATTO 488 DBCO stock solution. A 2-10 fold molar excess of the DBCO reagent is common.
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 4 hours, though some SPAAC reactions can be much faster.[12]
-
Purify the labeled DNA using ethanol precipitation or a suitable DNA purification spin column to remove unreacted dye.
-
Analyze the labeled DNA by gel electrophoresis with fluorescence visualization.
Protocol 3: Labeling of Azide-Modified Glycans in Live Cells via SPAAC
This two-step protocol involves metabolic labeling followed by a bioorthogonal click reaction.[10][20][21]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz, for sialic acids)
-
ATTO 488 DBCO
-
PBS
-
Fluorescence microscope
Procedure: Part 1: Metabolic Labeling
-
Culture cells to the desired confluency.
-
Supplement the culture medium with an azido sugar (e.g., 25-50 µM ManNAz).
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cellular glycans.
-
Gently wash the cells with warm PBS to remove unincorporated azido sugar.
Part 2: Click Chemistry Labeling and Imaging
-
Prepare a staining solution of ATTO 488 DBCO in serum-free medium or PBS (e.g., 5-20 µM).
-
Incubate the metabolically labeled cells with the ATTO 488 DBCO solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 488 (Excitation/Emission: ~501/523 nm).
Signaling Pathways and Logical Relationships
The choice between CuAAC and SPAAC is a critical decision point in the experimental design, primarily dictated by the biological context.
References
- 1. Atto 488 azide BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genelink.com [genelink.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 18. ATTO 488 azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 19. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 20. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ATTO 488 Alkyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of ATTO 488 alkyne, a fluorescent dye commonly used in molecular biology and imaging applications.
Adherence to these guidelines is crucial not only for regulatory compliance but also for the protection of personnel and the environment. The toxicological properties of many fluorescent dyes, including this compound, are not fully characterized, necessitating cautious handling and disposal as hazardous chemical waste.[1]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[2] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[3]
1. Waste Segregation:
Proper segregation of waste streams is the foundational step in safe disposal. Different forms of waste contaminated with this compound must be collected in separate, clearly labeled containers.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and microfuge tubes.
-
Liquid Waste: This encompasses unused or spent solutions of this compound.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with the dye require their own dedicated container.
2. Waste Collection and Labeling:
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound."
-
Liquid Waste: Use a dedicated, sealed, and clearly labeled container for all liquid waste containing this compound.
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container. This container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound."
3. Final Disposal:
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Do not attempt to incinerate the waste yourself unless you are trained and equipped to do so in a permitted chemical incinerator.[1]
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant safety and environmental regulations.
References
Safeguarding Your Research: A Guide to Handling ATTO 488 Alkyne
Essential protocols for the safe handling, storage, and disposal of ATTO 488 alkyne are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals.
This compound is a fluorescent dye commonly used in life sciences research for labeling and detecting biomolecules.[1] While a powerful tool, its chemical properties necessitate careful handling to mitigate potential hazards. The toxicological properties of this product have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[2] Therefore, adherence to standard laboratory safety procedures is paramount.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hands | Disposable nitrile or neoprene gloves | Inspect gloves for tears before use. Double-gloving is recommended for added protection. Change gloves immediately after contact with the substance. |
| Body | Laboratory coat | Should be fully buttoned to cover the torso from shoulders to wrists. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe management of this compound in the laboratory.
1. Receiving and Storage: Upon receipt, the vial containing this compound should be inspected for any damage or leaks. The product is typically shipped at ambient temperature but should be stored at -20°C upon arrival.[3] To prevent moisture condensation, the vial must be equilibrated to room temperature before opening.[3]
2. Handling and Preparation of Solutions: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood. This compound is soluble in polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3] Prepare solutions immediately before use.[3] Avoid inhalation of dust or aerosols.
3. Experimental Use: When using this compound for labeling experiments, such as immunofluorescence, follow established protocols.[4][5] Ensure that all equipment and work surfaces are decontaminated after use.
4. Spill Management: In the event of a spill, evacuate the area and prevent others from entering.[6] For small spills, absorb the material with an inert absorbent material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[2] Ensure adequate ventilation.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Solid Waste: Unused or expired solid this compound should be considered chemical waste.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.
-
Final Disposal: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not flush the product into the surface water or sanitary sewer system.[6] Always follow your institution's and local regulations for hazardous waste disposal.[7][8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. labinsights.nl [labinsights.nl]
- 2. stressmarq.com [stressmarq.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Dispose of Fluorescent Tube Lights Safely [coohom.com]
- 8. actenviro.com [actenviro.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
